molecular formula C8H7NS2 B1276739 4H-3,1-Benzothiazine-2-thiol CAS No. 493-64-1

4H-3,1-Benzothiazine-2-thiol

Cat. No.: B1276739
CAS No.: 493-64-1
M. Wt: 181.3 g/mol
InChI Key: CFQKBLDAMMCXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-3,1-Benzothiazine-2-thiol (CAS 493-64-1) is a heterocyclic compound with the molecular formula C8H7NS2 and a molecular weight of 181.28 g/mol. It serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and organic synthesis for the development of novel bioactive molecules . Researchers value this benzothiazine core for its promising biological activities. Scientific studies on analogous 2-aryl-4H-3,1-benzothiazines have demonstrated significant antiproliferative properties, with some compounds showing more beneficial anticancer activity than cisplatin against a panel of human cancer cell lines . Furthermore, the 4H-3,1-benzothiazin-4-one heterocyclic class, to which this compound is related, is of great interest in protease inhibition research. These structures possess multiple heteroatoms that can act as hydrogen bond acceptors, making them suitable for interactions with enzyme active sites . One study identified a 2-amino-substituted benzothiazinone as a selective inhibitor of human cathepsin L, a significant protease target . The compound has also been utilized in the synthesis of ring-fused derivatives under mild, metal-free conditions, highlighting its utility in constructing complex molecular architectures for recording and photographic materials, in addition to pharmaceutical applications . This product is supplied for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydro-3,1-benzothiazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKBLDAMMCXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398278
Record name 4H-3,1-Benzothiazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-64-1
Record name 1,4-Dihydro-2H-3,1-benzothiazine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS003107176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-3,1-Benzothiazine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4H-3,1-benzothiazine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, outlines the necessary experimental protocols, and presents the expected characterization data.

Introduction

4H-3,1-Benzothiazine derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potential applications as anticancer, neuroprotective, antiproliferative, and antifungal agents. The introduction of a thiol group at the 2-position of the 4H-3,1-benzothiazine scaffold offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This guide focuses on a direct synthetic approach to this core structure.

Synthesis of this compound

A primary and logical synthetic pathway to this compound involves the reaction of 2-aminobenzyl alcohol with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization to yield the desired benzothiazine ring system.

Reaction Scheme:

G reactant1 2-Aminobenzyl Alcohol product This compound reactant1->product Base, Solvent reactant2 Carbon Disulfide (CS2) reactant2->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound.

Materials:

  • 2-Aminobenzyl alcohol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol or other suitable solvent

  • Diethyl ether

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzyl alcohol in ethanol.

  • Addition of Base: To this solution, add a stoichiometric equivalent of a base, such as potassium hydroxide, and stir until it is completely dissolved.

  • Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add a slight excess of carbon disulfide dropwise. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by refluxing for a specified period (e.g., 2-4 hours) to ensure the completion of the cyclization.

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Workflow Diagram:

G start Start dissolve Dissolve 2-aminobenzyl alcohol in ethanol start->dissolve add_base Add base (e.g., KOH) dissolve->add_base add_cs2 Add carbon disulfide add_base->add_cs2 react Stir at room temperature, then reflux add_cs2->react workup Solvent removal and acidification react->workup purify Purification (Recrystallization or Chromatography) workup->purify end End Product purify->end G product This compound nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structural Elucidation ir FTIR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight mp Melting Point product->mp Purity Assessment

A Technical Guide to the Physicochemical Properties of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the known and predicted physicochemical properties of 4H-3,1-benzothiazine-2-thiol (CAS No. 493-64-1). Benzothiazines are a class of heterocyclic compounds recognized for their wide range of biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2] Derivatives of the benzothiazine core have demonstrated potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3][4] This guide consolidates available quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows relevant to the synthesis and analysis of this compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for applications in computational modeling, solubility screening, and formulation development.

Table 1: Summary of Physicochemical Properties

Property Value Source
CAS Number 493-64-1 [5]
Molecular Formula C₈H₇NS₂ [5][6]
Molecular Weight 181.28 g/mol [5][6]
Boiling Point 301.8°C at 760 mmHg [5]
Density 1.38 g/cm³ [5]
Flash Point 136.3°C [5]
Vapor Pressure 0.00103 mmHg at 25°C [5]
Refractive Index 1.739 [5]
pKa (Predicted) 10.61 ± 0.20 [5]
Melting Point Not Available [5]

| Solubility | Not Available |[5] |

Synthesis Pathway

The synthesis of the 4H-3,1-benzothiazine skeleton can be achieved through various routes.[7] For this compound specifically, the common starting materials are 2-aminobenzyl alcohol and carbon disulfide.[5] The logical workflow for this synthesis is depicted below.

G cluster_reactants Starting Materials A 2-Aminobenzyl Alcohol C Reaction Intermediate (e.g., Dithiocarbamate) A->C Reaction B Carbon Disulfide (CS₂) B->C D Intramolecular Cyclization (Endocyclization) C->D Acid/Base Catalyst E Final Product: This compound D->E

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The determination of key physicochemical parameters is crucial for drug development. The following sections detail standard experimental methodologies that can be applied to this compound.

Determination of Ionization Constant (pKa)

The pKa, or ionization constant, is critical as it influences a molecule's solubility, absorption, distribution, and receptor interaction.[8] Potentiometric titration is a common and affordable method for its determination.[8]

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent (e.g., methanol) if sparingly soluble in water, then dilute with water to a known concentration.[9]

  • Titration: Place the solution in a thermostated vessel (e.g., 25°C) and incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).[8]

  • Data Acquisition: Record the pH of the solution using a calibrated combination pH electrode after each addition of the titrant.[8]

  • Endpoint Determination: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.

  • Extrapolation (if co-solvent is used): If an aqueous-organic mixture is used, perform titrations at several different solvent concentrations. The aqueous pKa can then be determined by extrapolating the apparent pKa values to 0% organic solvent.[9]

G A Dissolve Compound in Aqueous or Co-Solvent Solution B Place in Thermostated Vessel with Calibrated pH Electrode A->B C Incrementally Add Standardized Titrant (Acid/Base) B->C D Record pH after Each Titrant Addition C->D D->C Repeat until reaction is complete E Plot pH vs. Titrant Volume D->E F Calculate pKa from Half-Equivalence Point E->F

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, a key predictor of its membrane permeability and pharmacokinetic behavior.[10] It is commonly expressed as its logarithm (logP).[11]

Protocol: Shake-Flask Method (OECD 107)

  • Phase Preparation: Pre-saturate high-purity n-octanol with water and, separately, water with n-octanol to ensure thermodynamic equilibrium.[12]

  • Dissolution: Dissolve a small, accurately weighed amount of this compound in the pre-saturated aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Vigorously agitate the mixture in a flask at a constant temperature until equilibrium is reached (typically 24 hours).[12]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]

Spectroscopic Characterization

Structural confirmation and purity assessment rely on spectroscopic analysis.

Protocol: Standard Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR):

    • Sample: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[13][14]

    • Instrument: Use a high-field FT-NMR spectrometer (e.g., 400 or 500 MHz).[13]

    • Analysis: Record ¹H and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).[13]

  • Infrared (IR) Spectroscopy:

    • Sample: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[13]

    • Analysis: Record the spectrum, typically in the 4000–400 cm⁻¹ range, to identify characteristic functional group vibrations.[13]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

    • Instrument: Use a dual-beam UV-Visible spectrometer.[13]

    • Analysis: Scan the sample over a range (e.g., 200–800 nm) to determine the wavelength(s) of maximum absorbance (λmax).[13]

References

In-Depth Technical Guide: 4H-3,1-Benzothiazine-2-thiol (CAS: 493-64-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental and biological data for 4H-3,1-benzothiazine-2-thiol (CAS: 493-64-1) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on available data from chemical suppliers and extrapolations from the known chemistry and biological activities of the broader benzothiazine class of compounds.

Core Compound Properties

This compound is a heterocyclic organic compound containing a benzene ring fused to a 1,3-thiazine ring, with a thiol group at the 2-position. It exists in tautomeric equilibrium with its thione form, 1,4-dihydro-2H-3,1-benzothiazine-2-thione.

Table 1: Physicochemical and Computational Data for this compound

PropertyValueSource
CAS Number 493-64-1N/A
Molecular Formula C₈H₇NS₂N/A
Molecular Weight 181.28 g/mol N/A
Boiling Point 301.8 °C at 760 mmHgN/A
Density 1.38 g/cm³N/A
Flash Point 136.3 °CN/A
Refractive Index 1.739N/A
LogP 2.63N/A
Topological Polar Surface Area (TPSA) 50.5 ŲN/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 2N/A
Rotatable Bonds 0N/A

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated for this specific compound. Optimization would be required.

  • Reaction: The synthesis could be achieved by the cyclization of 2-aminobenzyl alcohol with carbon disulfide in the presence of a base.

  • Reagents:

    • 2-aminobenzyl alcohol

    • Carbon disulfide (CS₂)

    • A suitable base (e.g., potassium hydroxide, sodium hydride)

    • An appropriate solvent (e.g., dimethylformamide (DMF), ethanol)

  • Procedure:

    • Dissolve 2-aminobenzyl alcohol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base portion-wise to the solution at room temperature, followed by the dropwise addition of carbon disulfide.

    • The reaction mixture would then be heated to reflux for several hours and the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture would be cooled, and the product precipitated by pouring it into cold water.

    • The crude product would be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

G cluster_workflow Proposed Synthesis Workflow start Start Materials: 2-Aminobenzyl Alcohol Carbon Disulfide Base reaction Reaction: Cyclization in Solvent (e.g., DMF or Ethanol) Heat to Reflux start->reaction 1. Mix workup Reaction Work-up: Cooling Precipitation in Water reaction->workup 2. Monitor by TLC filtration Filtration and Washing workup->filtration 3. Isolate Crude Product purification Purification: Recrystallization or Column Chromatography filtration->purification 4. Purify product Final Product: This compound purification->product 5. Characterize

Caption: A proposed workflow for the synthesis of this compound.

Spectral Analysis (Predicted)

Experimental spectral data (¹H-NMR, ¹³C-NMR, IR, MS) for this compound are not available in the reviewed literature. However, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Peaks/Signals
¹H-NMR Aromatic protons (multiplet, ~7.0-7.5 ppm), CH₂ protons (singlet, ~4.0-4.5 ppm), NH proton (broad singlet, variable ppm), SH proton (singlet, variable ppm, may exchange with D₂O).
¹³C-NMR Aromatic carbons (~120-140 ppm), CH₂ carbon (~30-40 ppm), C=S carbon (~180-200 ppm).
IR (Infrared Spectroscopy) N-H stretching (~3300-3400 cm⁻¹), C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2960 cm⁻¹), C=C stretching (aromatic ~1450-1600 cm⁻¹), C=S stretching (~1050-1250 cm⁻¹).
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 181, along with fragmentation patterns corresponding to the loss of SH, CS, and other fragments from the benzothiazine ring.

Biological Activity and Potential Applications

There is no specific biological data available for this compound. However, the benzothiazine scaffold is present in a variety of biologically active molecules, suggesting potential areas for investigation for this compound.

The broader class of benzothiazines has been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: Various benzothiazine derivatives have shown inhibitory activity against bacteria and fungi.

  • Enzyme Inhibition: Certain benzothiazine-4-ones have been identified as inhibitors of enzymes such as human leukocyte elastase and cathepsin L.

  • Anticancer Activity: Some benzothiazole-2-thiol derivatives have demonstrated potent anticancer activities.

  • Central Nervous System (CNS) Activity: Some benzothiazine derivatives have been investigated for their effects on the CNS.

The presence of the thiol group in this compound makes it an interesting candidate for studies involving metal chelation or interactions with biological thiols.

G cluster_bioactivity Potential Areas of Biological Investigation for Benzothiazine Derivatives core Benzothiazine Scaffold antimicrobial Antimicrobial/ Antifungal Activity core->antimicrobial enzyme_inhibition Enzyme Inhibition (e.g., Proteases) core->enzyme_inhibition anticancer Anticancer Activity core->anticancer cns CNS Activity core->cns

Caption: Potential biological activities of the benzothiazine scaffold for investigation.

Safety Information

Safety data for this compound is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

This compound is a chemical compound with limited available in-depth technical data. This guide has summarized the known physicochemical properties and provided a plausible, though unconfirmed, synthetic route. The potential for biological activity, based on the broader class of benzothiazines, suggests that this compound could be a candidate for further investigation in drug discovery and development. Researchers interested in this molecule are encouraged to perform detailed experimental characterization and biological screening to fully elucidate its properties and potential applications.

An In-depth Technical Guide on the Molecular Structure of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4H-3,1-benzothiazine-2-thiol (CAS 493-64-1). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related and well-characterized benzothiazine derivatives. The guide covers the fundamental molecular characteristics, offers insights into probable synthetic routes based on analogous compounds, and discusses the broader biological significance of the benzothiazine scaffold. This document aims to serve as a foundational resource for researchers interested in the medicinal chemistry and drug development applications of this class of heterocyclic compounds.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzene ring fused to a 1,3-thiazine ring, with a thiol group at the 2-position. The benzothiazine core is a recognized pharmacophore, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1] The structural isomerism of the thiazine ring (1,3- vs. 1,4-) and substitutions on the bicyclic system give rise to a wide array of compounds with varying physicochemical and pharmacological profiles. This guide focuses specifically on the this compound isomer.

Molecular Structure and Properties

PropertyValueSource
CAS Number 493-64-1[2][3]
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28 g/mol
Synonyms 1,4-Dihydro-2H-3,1-benzothiazine-2-thione, 4H-Benzo[d][3][4]thiazine-2-thiol[2][4]
Spectroscopic Data (Predicted and from Analogous Compounds)

Due to the absence of specific published spectra for this compound, the following sections provide expected spectral characteristics based on the analysis of closely related benzothiazine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of δ 7.0-8.0 ppm. The methylene protons at the 4-position (-CH₂-) would likely appear as a singlet further upfield. The N-H proton of the thiazine ring would present as a broad singlet, and the S-H proton of the thiol group would also be a singlet, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The aromatic carbons would resonate in the δ 120-140 ppm region. The methylene carbon at C4 would be found at a higher field. The C=S carbon of the thione tautomer would be significantly downfield.

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-S stretching. The presence of the thione tautomer would be indicated by a C=S stretching band.

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 181.28. Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the thiazine ring.

Synthesis of Benzothiazine Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, the synthesis of related benzothiazine structures often involves the cyclization of substituted anilines or anthranilic acid derivatives.

General Synthetic Strategies for the Benzothiazine Core

A common approach to synthesizing the 4H-3,1-benzothiazin-4-one core, a closely related structure, starts from anthranilic acid. This can involve reaction with carbon disulfide and subsequent alkylation followed by cyclocondensation.[5] Another method involves the treatment of methyl 2-thioureidobenzoates with concentrated sulfuric acid.[5]

The synthesis of 1,4-benzothiazines is often achieved through the condensation of 2-aminobenzenethiols with β-dicarbonyl compounds or β-ketoesters.[6] This reaction can be promoted by microwave irradiation or conducted in solvents like DMSO.[6]

A plausible synthetic pathway to this compound could involve the reaction of an appropriate ortho-substituted aniline with carbon disulfide. The logical flow for a potential synthesis is outlined in the diagram below.

G Potential Synthetic Pathway A 2-Aminobenzyl Alcohol C Intermediate Dithiocarbamate A->C + CS₂ / Base B Carbon Disulfide (CS₂) B->C D This compound C->D Intramolecular Cyclization

Caption: A potential synthetic route to this compound.

Biological Activity and Potential Applications

The benzothiazine scaffold is a component of various biologically active molecules. Derivatives have been reported to exhibit a wide range of pharmacological effects.

Known Activities of Benzothiazine Derivatives
  • Antimicrobial and Antifungal Activity: Many benzothiazine derivatives have shown potent activity against various strains of bacteria and fungi.[1][7]

  • Anticancer Activity: Certain benzothiazine analogues have demonstrated antiproliferative effects on various cancer cell lines.[1]

  • Anti-inflammatory Activity: The benzothiazine nucleus is present in compounds with anti-inflammatory properties.[1]

  • Central Nervous System (CNS) Activity: Some derivatives have been investigated for their effects on the central nervous system.[8]

The diverse biological activities of this class of compounds suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. The logical relationship for the exploration of benzothiazine derivatives in drug discovery is depicted below.

G Drug Discovery Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A Scaffold Selection (e.g., Benzothiazine) B Synthesis of Derivatives A->B C Structural Characterization (NMR, MS, X-ray) B->C D In vitro Assays (e.g., Antimicrobial, Anticancer) C->D E Identification of Hits D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimization of Potency & Selectivity F->G H In vivo Efficacy Studies G->H I Toxicology & Safety Pharmacology H->I

Caption: A generalized workflow for drug discovery involving benzothiazine derivatives.

Conclusion

This compound represents an intriguing yet underexplored member of the benzothiazine family. While its fundamental molecular properties are known, a significant gap exists in the scientific literature regarding its detailed synthesis and characterization. Based on the extensive research into related benzothiazine analogues, it is evident that this compound holds potential as a scaffold in medicinal chemistry. Further investigation into the synthesis, spectroscopic properties, and biological activities of this compound is warranted to fully elucidate its potential for drug discovery and development. This guide provides a starting point for researchers by consolidating the available information and outlining logical avenues for future exploration.

References

Spectroscopic and Structural Elucidation of 4H-3,1-Benzothiazine-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the 4H-3,1-benzothiazine-2-thiol core structure. Due to the limited availability of published data for the unsubstituted parent compound, this document focuses on closely related 4-substituted derivatives, offering valuable reference points for researchers working with this heterocyclic scaffold. The information presented herein is crucial for the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of the 4H-3,1-benzothiazine-2-thione core, as reported in the literature. This data provides a foundational understanding of the expected spectral characteristics of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Other Signals (ppm)
Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate4.47 (t, J = 7.6 Hz)7.25 (d, J = 7.2 Hz)7.18 (t, J = 7.2 Hz)7.32 (t, J = 8.0 Hz)7.11 (d, J = 8.0 Hz)10.75 (br, 1H, NH), 4.09 (t, 2H), 2.95 (dd, 1H), 2.79 (dd, 1H), 1.53-1.59 (m, 2H), 1.27-1.35 (m, 2H), 0.90 (t, 3H)

Note: Data is for a closely related derivative and serves as an illustrative example. Chemical shifts are referenced to TMS.

Table 2: ¹³C NMR Spectroscopic Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

CompoundC-2C-4C-4aC-5C-6C-7C-8C-8aOther Signals (ppm)
Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate192.742.5117.5126.0127.6129.2121.7136.0169.8, 65.1, 42.1, 29.7, 19.0, 13.6

Note: Data is for a closely related derivative and serves as an illustrative example.

Table 3: IR Spectroscopic Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

Compoundν (N-H) cm⁻¹ν (C=S) cm⁻¹ν (C=C) cm⁻¹ (Aromatic)
Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetate3249 (m), 3163 (m)~1024 (m) (inferred)1515 (st), 1487 (st)

Note: Data is for a closely related derivative and serves as an illustrative example. (st) = strong, (m) = medium.

Table 4: Mass Spectrometry Data of 4-Substituted-4H-3,1-benzothiazine-2-thione Derivatives

CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
Butyl 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][2]thiazin-4-yl)acetateC₁₄H₁₇NO₂S₂296.0779296.0783

Note: Data is for a closely related derivative and serves as an illustrative example. High-Resolution Mass Spectrometry (HRMS) data is presented.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 4H-3,1-benzothiazine-2-thione derivatives, based on established literature procedures.

Synthesis Protocol for 4-Substituted-4H-3,1-benzothiazine-2-thiones[3]

A mixture of a 3-(2-aminoaryl)acrylate (0.3 mmol), carbon disulfide (1.2 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol) is stirred in dimethyl sulfoxide (DMSO) (2 mL) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically around 48 hours), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired product.

Spectroscopic Analysis Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13.

  • ¹H NMR Analysis: The spectrum is typically acquired with 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Analysis: The spectrum is acquired with a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For oily samples, a thin film can be prepared between two KBr plates.

  • Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for functional groups are identified and reported in wavenumbers (cm⁻¹).

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) is performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: The instrument is operated in positive ion mode to observe the protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared with the calculated exact mass of the expected molecular formula to confirm the elemental composition.

Visualizations

The following diagrams illustrate the general synthetic pathway and the logical workflow for the spectroscopic characterization of 4H-3,1-benzothiazine-2-thione derivatives.

Synthesis_Pathway Reactants 3-(2-Aminoaryl)acrylate + CS₂ + DABCO Solvent DMSO Reactants->Solvent Room Temperature Workup Aqueous Workup & Extraction Solvent->Workup Product 4-Substituted-4H-3,1-benzothiazine-2-thione Purification Column Chromatography Workup->Purification Purification->Product

Caption: General synthesis of 4-substituted-4H-3,1-benzothiazine-2-thiones.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedCompound Purified Compound NMR NMR (¹H, ¹³C) PurifiedCompound->NMR IR IR PurifiedCompound->IR MS HRMS PurifiedCompound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for spectroscopic characterization of synthesized compounds.

References

Potential Therapeutic Applications of Benzothiazine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Benzothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the core therapeutic applications of benzothiazine compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Applications

Benzothiazine derivatives have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various benzothiazine derivatives has been quantified through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected benzothiazine compounds against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound A HepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[1]
Compound B HepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[1]
Derivative 29 SKRB-3 (Breast Cancer)0.0012[2]
Derivative 29 SW620 (Colon Adenocarcinoma)0.0043[2]
Derivative 29 A549 (Lung Carcinoma)0.044[2]
Derivative 29 HepG2 (Hepatocellular Carcinoma)0.048[2]
Naphthalimide Derivative 66 HT-29 (Colon Carcinoma)3.72 ± 0.3[2]
Naphthalimide Derivative 66 A549 (Lung Carcinoma)4.074 ± 0.3[2]
Naphthalimide Derivative 66 MCF-7 (Breast Adenocarcinoma)7.91 ± 0.4[2]
Indole Derivative 12 HT-29 (Colon Carcinoma)0.015[2]
L1 HeLa (Cervical Cancer)Similar to Cisplatin[3]
L1Pt HeLa (Cervical Cancer)Similar to Cisplatin[3]
L2 HeLa (Cervical Cancer)Similar to Cisplatin[3]
Mechanism of Action: Apoptosis Induction and Signaling Pathway Modulation

The anticancer effects of benzothiazine derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is frequently mediated through the intrinsic (mitochondrial) pathway. Studies have shown that certain benzothiazole derivatives can up-regulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[4]

Furthermore, benzothiazine compounds have been found to modulate several signaling pathways that are critical for tumor growth and progression. These include:

  • NF-κB Signaling: Some benzothiazole derivatives have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.[1][5] This inhibition can lead to the downregulation of downstream targets like COX-2 and iNOS, which are involved in tumor promotion.[1]

  • EGFR Signaling: Benzothiazole derivatives have been investigated for their ability to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4]

  • JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR Pathways: These interconnected pathways are crucial for cell proliferation, survival, and differentiation. Certain benzothiazole compounds have demonstrated the ability to downregulate key components of these pathways, contributing to their anticancer effects.[4]

anticancer_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates JAK JAK EGFR->JAK Activates ERK ERK/MAPK EGFR->ERK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation NFkB_complex IKK-IκB-NF-κB NFkB NF-κB NFkB_complex->NFkB Activation NFkB->Proliferation STAT STAT JAK->STAT Activates STAT->Proliferation ERK->Proliferation Benzothiazine Benzothiazine Derivative Benzothiazine->EGFR Inhibits Benzothiazine->PI3K Inhibits Benzothiazine->NFkB_complex Inhibits Benzothiazine->JAK Inhibits

Caption: Benzothiazine action on cancer signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Benzothiazine compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazine compound in complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Applications

Benzothiazine derivatives, particularly the 1,2-benzothiazine class, have been extensively studied for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Quantitative Data: COX Inhibition

The inhibitory activity of benzothiazine derivatives against COX-1 and COX-2 is a critical determinant of their anti-inflammatory potential and side-effect profile. The following table presents the IC50 values for selected compounds.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
BS23 241.64 ± 4.213.19 ± 2.118.32[6]
BS26 > 50085.34 ± 5.6> 5.86[6]
BS28 315.27 ± 9.825.17 ± 1.912.53[6]
BS29 > 500115.42 ± 8.3> 4.33[6]
BS30 121.51 ± 3.459.22 ± 3.72.05[6]
Meloxicam (Reference) 267.71 ± 8.1112.67 ± 3.32.38[6]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The primary anti-inflammatory mechanism of many benzothiazine derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[7]

Some benzothiazine derivatives also exhibit anti-inflammatory effects through the modulation of other inflammatory pathways, such as the NF-κB signaling pathway.[5][8] By inhibiting NF-κB activation, these compounds can reduce the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[8]

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response Stimuli Stimuli NFkB_activation NF-κB Activation Stimuli->NFkB_activation COX2_expression COX-2 Expression NFkB_activation->COX2_expression ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 Inflammation Inflammation (Pain, Swelling, Redness) Prostaglandins->Inflammation Benzothiazine Benzothiazine Derivative Benzothiazine->NFkB_activation Inhibits Benzothiazine->COX2_expression Inhibits

Caption: Anti-inflammatory mechanism of benzothiazines.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of benzothiazine compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Benzothiazine compound stock solution

  • Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, heme, and the detection reagent in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the benzothiazine compound in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted benzothiazine compound or vehicle control to the respective wells. Include a positive control inhibitor (e.g., celecoxib for COX-2).

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Immediately measure the signal (absorbance or fluorescence) over time using a microplate reader. The rate of signal change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each COX isoform.

Antimicrobial Applications

Benzothiazine derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzothiazine compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDBacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Reference
31 400>600[9]
33 25200[9]
38 50100[9]
43 50500[9]
45 600400[9]
50 500400[9]
53 200200[9]
55 600400[9]
58 25200[9]
60 500200[9]
63 400>600[9]
68 500>600[9]
Streptomycin (Reference) 6.2512.5[9]
Compound IDE. coli MIC (µg/mL)B. subtilis MIC (µg/mL)S. griseus MIC (µg/mL)A. niger MIC (µg/mL)F. oxysporum MIC (µg/mL)R. stolonifer MIC (µg/mL)Reference
IVa 5841855914285[10]
IVb 15812412878151118[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Benzothiazine compound stock solution

  • Sterile saline or PBS

  • Spectrophotometer

  • Inoculating loop or sterile swabs

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the growth medium to achieve the desired final inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the benzothiazine compound in the growth medium directly in the wells of the 96-well plate.

  • Inoculation: Inoculate each well containing the compound dilutions and the positive control well (medium with no compound) with the prepared inoculum. A sterility control well (medium only) should also be included.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

mic_workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Benzothiazine Compound in 96-well plate start->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (e.g., 18-24h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Neuroprotective Applications

Certain benzothiazine derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases. Their mechanism of action often involves the modulation of neurotransmitter release and the protection of neuronal cells from excitotoxicity.

Mechanism of Action: Reduction of Glutamate Release

One of the key mechanisms underlying the neuroprotective effects of some benzothiazine compounds is the reduction of glutamate release.[11][12] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its excessive release can lead to excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and neurodegenerative diseases.[13] By inhibiting the release of glutamate, these compounds can help protect neurons from excitotoxic damage.[11] Some derivatives have also been shown to reduce cytotoxicity induced by agents like 6-hydroxydopamine (6-OHDA), suggesting a role in protecting against oxidative stress.[11][12]

neuroprotection_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Benzothiazine Benzothiazine Derivative Benzothiazine->Glutamate_Vesicle Inhibits Release Glutamate_Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Glutamate_Receptor Binds to Calcium_Influx Ca2+ Influx Glutamate_Receptor->Calcium_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity

Caption: Neuroprotective mechanism of benzothiazines.
Experimental Protocol: Glutamate Release Assay

This protocol describes a method to measure the effect of benzothiazine compounds on glutamate release from neuronal cells, such as the SH-SY5Y neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • High potassium (e.g., 50 mM KCl) KRH buffer for depolarization

  • Benzothiazine compound stock solution

  • Glutamate assay kit (e.g., colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in the appropriate medium. For some applications, differentiation of the cells into a more neuron-like phenotype (e.g., by treatment with retinoic acid) may be desired.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.

  • Compound Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with various concentrations of the benzothiazine compound in KRH buffer for a defined period (e.g., 30 minutes).

  • Depolarization and Sample Collection: To stimulate glutamate release, replace the buffer with high-potassium KRH buffer (containing the benzothiazine compound). Incubate for a short period (e.g., 5-15 minutes). Collect the supernatant, which contains the released glutamate.

  • Glutamate Quantification: Measure the concentration of glutamate in the collected supernatants using a commercially available glutamate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glutamate release to the total protein content in each well. Calculate the percentage of inhibition of depolarization-evoked glutamate release for each compound concentration compared to the vehicle control.

The diverse pharmacological activities of benzothiazine compounds make them a highly promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, inflammation, microbial infections, and neurodegeneration warrants further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the underlying mechanisms of action. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel benzothiazine derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of the 4H-3,1-benzothiazine-2-thiol core, a heterocyclic scaffold of interest in medicinal chemistry. While the definitive origins of this specific thiol derivative are not extensively documented in a singular, seminal publication, its history is intrinsically linked to the broader exploration of benzothiazine chemistry. This document pieces together the historical context, outlines plausible synthetic routes based on established methodologies for analogous compounds, and presents key physicochemical and spectroscopic data inferred from its derivatives.

Historical Context and Discovery

The exploration of benzothiazine chemistry began in the early 20th century, driven by the quest for novel therapeutic agents. The core benzothiazine ring system, a fusion of a benzene and a thiazine ring, presented a versatile scaffold for chemical modification. Early research primarily focused on the synthesis and pharmacological evaluation of various isomers, with the 1,4-benzothiazine and phenothiazine backbones garnering significant attention for their diverse biological activities, including antipsychotic, antiemetic, and antihistaminic properties.

The specific 3,1-benzothiazine isomeric backbone, and particularly its 2-thiol derivative, emerged from the systematic investigation of bioisosteric replacements and the introduction of functional groups that could modulate the physicochemical and biological properties of the parent scaffold. The introduction of the thiol group at the 2-position was a logical step in the exploration of this heterocyclic system, as thiols are known to be important pharmacophores and versatile synthetic handles for further derivatization.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is sparse in the readily available literature. However, based on the analysis of closely related 4H-3,1-benzothiazine derivatives, the following properties can be predicted.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular FormulaC₈H₇NS₂[1]
Molecular Weight181.28 g/mol [1]
AppearanceLikely a crystalline solidInferred
Melting PointNot available-
SolubilityLikely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poorly soluble in water.Inferred
pKaThe thiol proton is expected to be acidic.Inferred

Table 2: Spectroscopic Data of this compound (Predicted)

TechniqueExpected Features
¹H NMR Aromatic protons (4H) in the range of δ 7.0-8.0 ppm. A singlet for the CH₂ group (2H) around δ 4.0-5.0 ppm. A broad singlet for the SH proton, which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons in the range of δ 120-140 ppm. A signal for the CH₂ carbon around δ 30-40 ppm. A signal for the C=S carbon in the thione tautomer around δ 180-200 ppm.
IR (cm⁻¹) N-H stretching (if in thione tautomer) around 3100-3300 cm⁻¹. C-H stretching (aromatic and aliphatic) around 2900-3100 cm⁻¹. C=C stretching (aromatic) around 1450-1600 cm⁻¹. C=S stretching (thione tautomer) around 1100-1250 cm⁻¹. S-H stretching (thiol tautomer) around 2550-2600 cm⁻¹ (often weak).
Mass Spec. Molecular ion peak (M⁺) at m/z 181. Fragmentation pattern would likely involve loss of SH, CS, and cleavage of the thiazine ring.

Thione-Thiol Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its thione form, 3,4-dihydro-3,1-benzothiazine-2-thione. The position of this equilibrium is influenced by the solvent, temperature, and pH. In many heterocyclic systems, the thione tautomer is the more stable form in the solid state and in polar solvents.

Caption: Thione-thiol tautomerism of the core structure.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound was not identified, a plausible and efficient synthetic route can be designed based on established reactions for the formation of the 3,1-benzothiazine ring system. A common and effective method involves the reaction of a 2-aminobenzyl alcohol with carbon disulfide.

Synthesis of this compound from 2-Aminobenzyl Alcohol

This method is based on the well-established reactivity of amino alcohols with carbon disulfide to form cyclic thiocarbamates.

Reaction Scheme:

Synthesis A 2-Aminobenzyl Alcohol E This compound A->E Reflux B Carbon Disulfide (CS₂) B->E Reflux C Base (e.g., KOH or Et₃N) C->E Reflux D Solvent (e.g., Ethanol or DMF) D->E Reflux

Caption: Synthetic pathway from 2-aminobenzyl alcohol.

Detailed Protocol:

  • Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like potassium hydroxide (1.1 eq) or triethylamine (1.2 eq).

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (1.2 eq) dropwise at room temperature. The reaction mixture may change color.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., HCl) to a pH of 5-6. This will precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Relationships in Synthesis

The synthesis of this compound is a logical extension of the broader synthetic strategies employed for related heterocyclic systems. The choice of starting materials and reagents is dictated by the desired final structure and the principles of retrosynthetic analysis.

Logical_Relationships cluster_0 Key Precursors cluster_1 Core Reagents cluster_2 Intermediate Scaffolds cluster_3 Target Molecule A 2-Aminobenzyl Alcohol F This compound A->F Direct Cyclization B Anthranilic Acid Derivatives E 4H-3,1-Benzothiazin-4-ones B->E Cyclocondensation C Carbon Disulfide (CS₂) C->F D Isothiocyanates D->E E->F Thionation

Caption: Key synthetic relationships for 3,1-benzothiazines.

Conclusion and Future Directions

The this compound scaffold, while not as extensively studied as some of its isomers, holds potential for the development of novel therapeutic agents. Its history is embedded in the broader narrative of benzothiazine chemistry. The synthetic routes, logically derived from established methodologies, are accessible and offer avenues for the creation of diverse derivative libraries. Future research should focus on the definitive synthesis and characterization of this core structure to fully elucidate its physicochemical properties and biological activity. The exploration of its utility as a building block in the synthesis of more complex molecules is a promising area for further investigation in the field of drug discovery.

References

Tautomerism in 4H-3,1-Benzothiazine-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 4H-3,1-benzothiazine-2-thiol. Due to the limited direct research on this specific molecule, this paper leverages extensive data from its close, well-studied structural isomer, 2-mercaptobenzothiazole (MBT), to provide a robust analytical framework. The principles, experimental protocols, and spectroscopic signatures detailed herein are directly applicable to the study of this compound. This guide covers the structural equilibrium, spectroscopic differentiation of tautomers, detailed experimental methodologies for analysis, and computational approaches to predict tautomeric stability. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction: The Principle of Thiol-Thione Tautomerism

Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a heterocyclic system. In the case of this compound, it can exist in equilibrium with its thione tautomer, 2,3-dihydro-4H-3,1-benzothiazine-2-thione.

Tautomerism cluster_thiol This compound (Thiol Form) cluster_thione 2,3-Dihydro-4H-3,1-benzothiazine-2-thione (Thione Form) Thiol Thione Thiol->Thione Equilibrium (K_t)

The position of this equilibrium is critical in drug development and materials science, as the dominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capabilities, polarity, and three-dimensional shape. Research on analogous heterocyclic systems, such as 2-mercaptobenzothiazole (MBT), consistently shows that the thione form is the more stable and predominant tautomer in solid, solution, and gaseous phases.[1][2] This preference is attributed to the greater stability of the thioamide group in the thione form.

Quantitative and Spectroscopic Data Analysis

The differentiation and quantification of tautomers rely heavily on spectroscopic techniques. The data from 2-mercaptobenzothiazole (MBT) provides reliable benchmarks for identifying the dominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the thiol and thione forms. The chemical environment of the carbon at the 2-position and the mobile proton are significantly different in each tautomer.

Tautomer FormSpectroscopic ProbeCharacteristic Chemical Shift (δ)Reference Solvent(s)Notes
Thione 13C NMR (C=S)~191 ppmd6-DMSO, CD2Cl2The strong deshielding is indicative of a carbon-sulfur double bond.[1]
Thiol13C NMR (C-SH)~151 ppm (expected)-This signal is typically not observed, confirming the low abundance of the thiol form.[1]
Thione 1H NMR (N-H)~13.7 ppm (broad singlet)d6-DMSOThe broadness of the signal is due to proton exchange and quadrupolar coupling with nitrogen.[1]
Thiol1H NMR (S-H)Not typically observed-The absence of this signal further supports the predominance of the thione tautomer.

Table 1: Key NMR chemical shifts for the identification of thione and thiol tautomers, based on data for 2-mercaptobenzothiazole.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy can probe the characteristic vibrational modes of the functional groups present in each tautomer. The presence of a strong C=S stretching vibration and the absence of a distinct S-H stretching band are key indicators for the thione form.

Tautomer FormVibrational ModeExpected Wavenumber (cm-1)Notes
Thione N-H stretch3400 - 3100Often broad due to hydrogen bonding.
Thione C=S stretch1250 - 1020A key signature band for the thione tautomer.
ThiolS-H stretch2600 - 2550This band is characteristically weak and its absence in experimental spectra is strong evidence against the thiol form being dominant.[3]
ThiolC=N stretch1690 - 1640The presence of this band would indicate the thiol tautomer.

Table 2: Characteristic vibrational frequencies for thiol and thione tautomers.

Experimental Protocols

Investigating the tautomeric equilibrium of this compound requires a combination of synthesis, spectroscopic analysis, and computational modeling.

ExperimentalWorkflow

Synthesis and Sample Preparation
  • Synthesis : Synthesize this compound. A plausible route involves the cyclization of a suitable precursor, such as the reaction between 2-aminobenzyl alcohol and carbon disulfide under basic conditions. For comparative UV-Vis studies, synthesize N-methylated and S-methylated derivatives to "lock" the molecule into the thione and thiol forms, respectively.

  • Purification : Purify the synthesized compounds using standard techniques such as recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography to ensure high purity for analysis.

  • Sample Preparation : For NMR analysis, dissolve the purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3). For IR analysis, prepare a KBr pellet or a solution in a non-polar solvent like CCl4.[1]

Spectroscopic Analysis
  • NMR Spectroscopy :

    • Acquire 1H and 13C NMR spectra at room temperature.

    • Identify the key chemical shifts as outlined in Table 1 to determine the predominant tautomeric form.

    • (Optional) Perform variable temperature 1H NMR experiments (e.g., from -90°C to +90°C) to ascertain if the equilibrium shifts with temperature. The absence of significant change would indicate one tautomer is highly dominant across the temperature range.[1]

  • IR/Raman Spectroscopy :

    • Record the IR and/or Raman spectrum of the solid sample.

    • Analyze the spectrum for the presence of a C=S stretching band and the absence of an S-H stretching band to confirm the thione structure.

  • UV-Vis Spectroscopy :

    • Record the UV-Vis absorption spectra of the tautomeric compound, its N-methyl derivative (thione model), and its S-methyl derivative (thiol model) in a suitable solvent (e.g., ethanol).

    • Compare the spectra. The spectrum of the parent compound will closely match that of the model compound representing the dominant tautomer.[4]

Computational Modeling
  • Methodology : Employ Density Functional Theory (DFT) for calculations. The B3LYP functional with a basis set such as 6-31G(d) or higher is well-suited for studying this type of tautomerism.[1][2]

  • Procedure :

    • Build the 3D structures of both the thiol and thione tautomers.

    • Perform geometry optimization and frequency calculations for both tautomers in the gas phase and simulating a solvent environment (using a continuum model like PCM).

    • Compare the calculated absolute energies (including zero-point vibrational energy corrections) of the optimized structures. The tautomer with the lower energy is predicted to be the more stable form.

    • Calculate the theoretical vibrational frequencies and NMR chemical shifts to compare with and support experimental findings.

Logical Relationships and Predicted Outcome

Based on overwhelming evidence from analogous heterocyclic systems, a clear logical pathway can be established to predict and confirm the tautomeric state of this compound.

LogicalPathway

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 4H-3,1-benzothiazine-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis involves the reaction of 2-aminobenzyl alcohol with carbon disulfide. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

4H-3,1-Benzothiazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The incorporation of a thiol group at the 2-position of the benzothiazine scaffold can lead to compounds with unique chemical and pharmacological properties. This compound exists in tautomeric equilibrium with its thione form, 4H-3,1-benzothiazine-2-thione. This protocol details a plausible and accessible synthetic route to this target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Product Name This compound
CAS Number 493-64-1
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28 g/mol
Starting Material 1 2-Aminobenzyl alcohol
Starting Material 2 Carbon disulfide (CS₂)
Solvent Dimethyl sulfoxide (DMSO)
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Reaction Temperature Room Temperature
Reaction Time Approximately 48 hours
Theoretical Yield To be determined experimentally
Appearance To be determined experimentally
Melting Point To be determined experimentally
Boiling Point (Predicted) 301.8°C at 760 mmHg
Density (Predicted) 1.38 g/cm³

Experimental Protocol

Materials:

  • 2-Aminobenzyl alcohol (Reagent grade, ≥98%)

  • Carbon disulfide (ACS reagent, ≥99.9%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (≥99%)

  • Dimethyl sulfoxide (DMSO) (Anhydrous, ≥99.9%)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 mmol, 123.15 mg) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.0 mmol, 112.17 mg) in 10 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Carbon Disulfide: To the stirring solution, add carbon disulfide (4.0 mmol, 0.24 mL, 304.52 mg) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is expected to proceed over approximately 48 hours.

  • Work-up: Upon completion of the reaction as indicated by TLC, quench the reaction by pouring the mixture into 50 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve 2-Aminobenzyl Alcohol and DABCO in DMSO add_cs2 Add Carbon Disulfide start->add_cs2 Stirring stir Stir at Room Temperature (approx. 48h) add_cs2->stir quench Quench with Water stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product r1 2-Aminobenzyl Alcohol int1 Dithiocarbamate Intermediate r1->int1 r2 Carbon Disulfide r2->int1 int2 Intramolecular Cyclization int1->int2 Base-catalyzed prod 4H-3,1-Benzothiazine-2-thione (Tautomer of Thiol) int2->prod Dehydration

Caption: Plausible reaction mechanism for the synthesis of 4H-3,1-benzothiazine-2-thione.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Carbon disulfide is highly flammable and toxic. Handle with extreme care and avoid inhalation or contact with skin.

  • DMSO can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Disclaimer

This protocol is intended for use by trained professionals in a laboratory setting. The authors are not liable for any damages or injuries that may result from the use of this information. The predicted data in the table should be confirmed by experimental analysis.

Application Notes and Protocols for Antimicrobial Studies of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This document provides detailed application notes and experimental protocols for the investigation of 4H-3,1-benzothiazine-2-thiol and its derivatives as potential antimicrobial agents. While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related benzothiazine analogs to provide a framework for its evaluation.

Synthesis of 4H-3,1-Benzothiazine Derivatives

A general method for the synthesis of the 4H-3,1-benzothiazine scaffold involves the reaction of appropriate precursors, such as o-aminobenzamides or related compounds, with reagents that provide the necessary carbon and sulfur atoms to form the thiazine ring. For instance, one reported method involves the reaction of sulfinylbis(2,4-dihydroxythiobenzoyl) with o-substituted anilines.[1][2] The reaction proceeds through a thiobenzanilide intermediate, which then undergoes endocyclization to form the 4H-3,1-benzothiazine ring.[1][2] Another approach to synthesizing 4H-3,1-benzothiazin-4-ones involves the cyclocondensation of 2-thioureidobenzoic acids.

Data Presentation: Antimicrobial Activity of Benzothiazine Derivatives

Due to the limited availability of specific antimicrobial data for this compound, the following tables summarize the antimicrobial activity of various other benzothiazine derivatives to serve as a reference for expected activity. These compounds share the core benzothiazine structure and their activity provides valuable insights into the potential of this class of compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,4-Benzothiazine Derivatives against Bacterial and Fungal Strains [3][4]

Compound/DerivativeEscherichia coli (MTCC 2939)Bacillus subtilis (MTCC 441)Streptomyces griseus (MTCC 1998)Aspergillus niger (MTCC 281)Rhizopus stolonifer (MTCC 2591)
Substituted 4H-1,4-Benzothiazine 158-158 µg/mL41-124 µg/mL85-128 µg/mL59-78 µg/mL85-118 µg/mL
Substituted 4H-1,4-Benzothiazine 2>100 µg/mL50-100 µg/mL>100 µg/mL75-150 µg/mL>150 µg/mL

Table 2: Minimum Inhibitory Concentration (MIC) of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine and Intermediates [5][6]

Compound/DerivativeGram-positive Strains (e.g., S. aureus)Fungal Strains (e.g., C. albicans)
7-fluoro-3,4-dihydro-2H-1,4-benzothiazine (4a)4-8 µg/mL2-8 µg/mL
Chloro-substituted-2-amino-5-fluorobenzenethiol (6a-6c)2-8 µg/mL2-8 µg/mL

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.

Materials:

  • This compound (or derivative)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. To well 1, add 200 µL of the stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly and transfer 100 µL to well 3. Repeat this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a positive control (broth and inoculum) and well 12 as a negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 3: Agar Well Diffusion Assay

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/Fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at various concentrations

Procedure:

  • Inoculation: Inoculate the surface of the MHA plates with a standardized microbial suspension to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Application of Test Compound: Add a fixed volume (e.g., 100 µL) of the test compound solution to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Proposed Mechanism of Action and Signaling Pathways

The exact antimicrobial mechanism of this compound is not yet fully elucidated. However, based on studies of related thiazole and benzothiazole-containing compounds, several potential targets and pathways can be proposed.[7]

Diagram 1: Proposed Antimicrobial Mechanisms of Benzothiazine Derivatives

G cluster_compound This compound cluster_bacterial_cell Bacterial Cell cluster_cell_wall Cell Wall Synthesis cluster_dna DNA Replication cluster_protein Protein Synthesis cluster_folate Folate Synthesis Compound Benzothiazine Derivative Inhibition Inhibition Compound->Inhibition Peptidoglycan Peptidoglycan Synthesis Disruption Disruption Peptidoglycan->Disruption DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Gyrase->Disruption Ribosome Ribosomal Function Ribosome->Disruption DHPS Dihydropteroate Synthase (DHPS) DHPS->Disruption Inhibition->Peptidoglycan Inhibition->DNA_Gyrase Inhibition->Ribosome Inhibition->DHPS CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Proposed mechanisms of antimicrobial action for benzothiazine derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial potential of this compound.

Diagram 2: Experimental Workflow for Antimicrobial Screening

G A Synthesis and Purification of This compound B Primary Screening (e.g., Agar Well Diffusion) A->B C Quantitative Analysis (MIC Determination) B->C D Determination of Bactericidal/Fungicidal Activity (MBC Determination) C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and Toxicity Studies E->F

Caption: A typical workflow for antimicrobial drug discovery.

Conclusion

The 4H-3,1-benzothiazine scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, screen, and evaluate the antimicrobial properties of this compound and its derivatives. Further studies are warranted to elucidate the specific mechanism of action and to optimize the structure for enhanced potency and a broader spectrum of activity.

References

Application of 4H-3,1-Benzothiazine-2-thiol Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4H-3,1-benzothiazine-2-thiol and its derivatives in cancer research. The information compiled from recent studies highlights the potential of this class of compounds as novel anticancer agents.

Application Notes

Derivatives of the 4H-3,1-benzothiazine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][2][3] These compounds represent a promising area of investigation for the development of new cancer therapeutics. The core structure, this compound, serves as a key pharmacophore, and modifications to this backbone have yielded derivatives with potent and selective anticancer effects.[4][5]

The primary applications of these compounds in a research setting include:

  • In vitro cytotoxicity screening: Assessing the growth inhibitory and cytotoxic effects on various cancer cell lines.

  • Mechanistic studies: Investigating the molecular pathways through which these compounds induce cancer cell death, including apoptosis and cell cycle arrest.[5][6]

  • Drug discovery and lead optimization: Serving as a template for the synthesis of new derivatives with improved efficacy and pharmacological profiles.

  • Comparative studies: Benchmarking the efficacy of novel derivatives against established anticancer drugs like cisplatin.[1][3]

Recent research has shown that certain 2-aryl-4H-3,1-benzothiazine derivatives exhibit greater antiproliferative properties than cisplatin against some human cancer cell lines.[1] The mechanism of action for related benzothiazole derivatives has been shown to involve the induction of apoptosis, modulation of key signaling pathways such as EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, and an increase in reactive oxygen species.[7]

One notable derivative, XC-591, a benzothiazole-2-thiol derivative, has shown significant anti-cancer activity in vitro and in vivo in a murine breast cancer model.[5] It was found to inhibit proliferation and metastasis, induce apoptosis, and suppress angiogenesis.[5] Mechanistically, XC-591 was shown to inhibit RhoGDI, activate caspase-3, and decrease phosphorylated Akt.[5]

Data Presentation

In Vitro Cytotoxicity of Benzothiazole-2-thiol Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of selected benzothiazole-2-thiol derivatives against various human cancer cell lines. This data is crucial for comparing the potency of different compounds and selecting appropriate concentrations for further mechanistic studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
XC-591 4T1Murine Breast CancerMore sensitive than other tested lines[5]
CT26Colon Carcinoma-[5]
LLCLewis Lung Carcinoma-[5]
B16Melanoma-[5]
MethASarcoma-[5]
A549Lung Carcinoma-[5]
HeLaCervical Cancer-[5]
DU145Prostate Cancer-[5]
Compound 7e SKRB-3Breast Cancer0.0012[4]
SW620Colon Adenocarcinoma0.0043[4]
A549Lung Carcinoma0.044[4]
HepG2Hepatocellular Carcinoma0.048[4]
Compound 7d A431Epidermoid Carcinoma0.020[4]

Note: The specific IC50 values for all cell lines tested with XC-591 were not provided in the source material, only that 4T1 was the most sensitive.

Experimental Protocols

Protocol 1: In Vitro Antiproliferative Activity Assessment using MTT Assay

This protocol outlines the methodology to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, SW620, SKRB-3)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative from the stock solution in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound derivatives.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

G cluster_synthesis General Synthesis Workflow A 2-Aminobenzyl Alcohols C Thiobenzanilide Intermediates A->C B Aryl-modified Sulfinylbis ((2,4-dihydroxyphenyl)methanethione) B->C D 2-Aryl-4H-3,1-benzothiazines C->D Endocyclization

Caption: General synthesis workflow for 2-aryl-4H-3,1-benzothiazines.

G cluster_cell Cancer Cell Compound This compound Derivative (e.g., XC-591) RhoGDI RhoGDI Compound->RhoGDI Inhibition pAkt p-Akt (Active) Compound->pAkt Decrease Caspase3 Pro-Caspase-3 RhoGDI->Caspase3 Akt Akt Akt->pAkt Phosphorylation Proliferation Proliferation/ Angiogenesis pAkt->Proliferation aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of XC-591.

G cluster_workflow In Vitro Screening Workflow Start Start: Cancer Cell Lines Step1 Seed cells in 96-well plates Start->Step1 Step2 Treat with Benzothiazine Derivatives Step1->Step2 Step3 Incubate (48-72h) Step2->Step3 Step4 MTT Assay Step3->Step4 Step5 Measure Absorbance Step4->Step5 End Determine IC50 Values Step5->End

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the anti-inflammatory properties of benzothiazine derivatives. The methodologies cover both in vitro and in vivo models, allowing for a comprehensive evaluation from enzymatic inhibition to physiological responses.

Introduction to Benzothiazines and Anti-inflammatory Activity

Benzothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Among these, the anti-inflammatory effects are particularly well-documented.[1][2] The anti-inflammatory mechanism of benzothiazine derivatives is multifaceted, primarily involving the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3] By inhibiting these enzymes, benzothiazines can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Furthermore, emerging research indicates that benzothiazines may also exert their anti-inflammatory effects through other mechanisms, including the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), inhibition of nitric oxide synthase (NOS), and modulation of intracellular signaling pathways like NF-κB.[1][2][3][4][5] This multi-target profile makes benzothiazine derivatives promising candidates for the development of novel anti-inflammatory drugs with potentially improved efficacy and safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]

In Vitro Assays for Anti-inflammatory Activity

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay evaluates the ability of benzothiazine derivatives to inhibit the activity of COX-1 and COX-2 enzymes, which are critical for prostaglandin synthesis.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare a colorimetric or fluorometric probe solution according to the kit manufacturer's instructions.

    • Dissolve benzothiazine test compounds and a reference inhibitor (e.g., celecoxib, meloxicam) in a suitable solvent (e.g., DMSO).[6]

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.[6]

    • Add various concentrations of the benzothiazine test compounds or the reference inhibitor.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

    • Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Benzothiazine Derivative 115.2 ± 1.80.5 ± 0.130.4
Benzothiazine Derivative 225.6 ± 2.51.2 ± 0.321.3
Meloxicam (Reference)267.71 ± 8.1112.67 ± 3.32.38

Note: Data are representative and should be generated experimentally.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay determines the inhibitory effect of benzothiazine compounds on 5-LOX, an enzyme involved in the synthesis of leukotrienes.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of purified 5-LOX enzyme.

    • Prepare a solution of linoleic acid or arachidonic acid (substrate) in ethanol.

    • Prepare a chromogenic or fluorogenic substrate for detection.

    • Dissolve test compounds and a reference inhibitor (e.g., Zileuton) in DMSO.[7]

  • Assay Procedure (96-well plate format):

    • Add the assay buffer, 5-LOX enzyme, and test compounds at various concentrations to the wells.[7]

    • Pre-incubate the mixture at room temperature for 10 minutes.[7]

    • Initiate the reaction by adding the substrate.

    • Incubate at room temperature for a specified time (e.g., 5-10 minutes).

    • Measure the absorbance or fluorescence at the appropriate wavelength to determine enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value as described for the COX inhibition assay.

Data Presentation:

Compound5-LOX IC50 (µM)
Benzothiazine Derivative 15.8 ± 0.7
Benzothiazine Derivative 212.3 ± 1.5
Zileuton (Reference)0.05 ± 0.01

Note: Data are representative and should be generated experimentally.

Nitric Oxide (NO) Production and Nitric Oxide Synthase (NOS) Inhibition Assay in Macrophages

This assay measures the ability of benzothiazines to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of benzothiazine derivatives or a reference inhibitor (e.g., L-NAME) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production, leaving one set of wells unstimulated (control).

    • Incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[8]

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

    • Calculate the IC50 value.

Data Presentation:

CompoundNO Production IC50 (µM)
Benzothiazine Derivative 18.5 ± 0.9
Benzothiazine Derivative 215.2 ± 1.6
L-NAME (Reference)25.1 ± 2.8

Note: Data are representative and should be generated experimentally.

Cytokine Expression Analysis (ELISA or qPCR)

This protocol assesses the effect of benzothiazine derivatives on the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in stimulated immune cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Use a suitable cell line (e.g., RAW 264.7 macrophages, human peripheral blood mononuclear cells).

    • Seed the cells in a 24-well or 96-well plate.

    • Pre-treat the cells with test compounds for 1-2 hours.

    • Stimulate with an inflammatory agent (e.g., LPS).

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Cytokine Measurement:

    • ELISA (Enzyme-Linked Immunosorbent Assay):

      • Collect the cell culture supernatant.

      • Perform ELISA for specific cytokines (TNF-α, IL-6, etc.) using commercially available kits according to the manufacturer's instructions.[4][9]

    • qPCR (Quantitative Polymerase Chain Reaction):

      • Lyse the cells and extract total RNA.[10]

      • Synthesize cDNA from the RNA.

      • Perform qPCR using specific primers for the target cytokine genes and a housekeeping gene for normalization.[9][10]

  • Data Analysis:

    • For ELISA, calculate the cytokine concentrations based on a standard curve.

    • For qPCR, determine the relative gene expression using the ΔΔCt method.

    • Calculate the percentage of inhibition of cytokine production or expression.

Data Presentation:

Compound (at 10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Benzothiazine Derivative 165 ± 572 ± 6
Benzothiazine Derivative 248 ± 455 ± 5
Dexamethasone (Reference)85 ± 790 ± 8

Note: Data are representative and should be generated experimentally.

In Vivo Models for Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of compounds.[11][12][13]

Experimental Protocol:

  • Animals:

    • Use male or female Wistar rats or Swiss albino mice.

    • Acclimatize the animals for at least one week before the experiment.[12]

  • Experimental Procedure:

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups (n=6-8 per group): Vehicle control, Carrageenan control, Positive control (e.g., Indomethacin), and Benzothiazine test groups at different doses.[12]

    • Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[12]

    • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[14]

    • Induce inflammation by injecting a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[11][13][14]

    • Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12][14]

  • Data Analysis:

    • Calculate the paw edema volume at each time point: Edema (E) = Vₜ - V₀.[12]

    • Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.[12]

    • % Inhibition = [(E_control - E_treated) / E_control] x 100.[12]

Data Presentation:

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle-0
Benzothiazine Derivative 11045.2 ± 3.8
Benzothiazine Derivative 12062.5 ± 5.1
Indomethacin1075.8 ± 6.2

Note: Data are representative and should be generated experimentally.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Inflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 Activation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 5LOX 5-LOX ArachidonicAcid->5LOX Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Leukotrienes->Inflammation_Pain_Fever Benzothiazines_COX Benzothiazines Benzothiazines_COX->COX2 Inhibition Benzothiazines_LOX Benzothiazines Benzothiazines_LOX->5LOX Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) PLA2 PLA2 InflammatoryStimuli->PLA2 PLA2->MembranePhospholipids

Caption: Arachidonic acid metabolism and sites of benzothiazine inhibition.

Experimental Workflow for In Vivo Anti-inflammatory Screening

G AnimalAcclimatization Animal Acclimatization (1 week) Grouping Grouping and Baseline Paw Volume Measurement (V₀) AnimalAcclimatization->Grouping Dosing Dosing with Benzothiazine Derivatives or Controls Grouping->Dosing InflammationInduction Inflammation Induction (Carrageenan Injection) Dosing->InflammationInduction PawVolumeMeasurement Paw Volume Measurement (Vₜ) at 1, 2, 3, 4, 5 hours InflammationInduction->PawVolumeMeasurement DataAnalysis Data Analysis: Calculate Edema and % Inhibition PawVolumeMeasurement->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Caption: Workflow for the carrageenan-induced paw edema model.

NF-κB Signaling Pathway in Inflammation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocation IkB_p->NFkB_p50_p65 Release DNA DNA NFkB_translocation->DNA GeneTranscription Pro-inflammatory Gene Transcription DNA->GeneTranscription Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS GeneTranscription->Cytokines Benzothiazines Benzothiazines Benzothiazines->IKK Inhibition?

Caption: Simplified NF-κB signaling pathway and potential inhibition by benzothiazines.

References

Application Notes and Protocols for the Synthesis of 4H-3,1-Benzothiazine-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4H-3,1-benzothiazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, antiproliferative, and antifungal properties[1][2]. Specifically, the 4H-3,1-benzothiazine-2-thiol and its tautomeric 2-thione form are valuable intermediates and bioactive molecules. Their synthesis is of considerable interest for the development of novel therapeutic agents. This document outlines established and efficient protocols for the synthesis of these derivatives, focusing on methods involving the reaction of ortho-aminoaryl precursors with carbon disulfide (CS₂).

Synthesis Methodologies

The primary route to this compound derivatives involves the cyclization of an appropriate ortho-substituted aniline derivative with carbon disulfide. The key is the presence of a group at the ortho position that can participate in the intramolecular cyclization step. Two prominent and effective methods are detailed below.

Method 1: From (E)-3-(2-Aminoaryl)acrylates and Carbon Disulfide

A modern, simple, and efficient metal-free method has been developed for constructing 4-alkyl-4H-3,1-benzothiazine-2-thione derivatives.[3] This one-pot reaction proceeds via a base-promoted intermolecular addition followed by an intramolecular Michael addition.[3] The reaction demonstrates good tolerance for a variety of substrates, offering moderate to excellent yields.[3]

Method 2: From 2-Aminobenzyl Alcohols and Carbon Disulfide

A classic and fundamental approach utilizes 2-aminobenzyl alcohols as starting materials. The reaction with carbon disulfide in the presence of a base leads to the formation of the benzothiazine ring. This pathway involves the formation of a dithiocarbamate intermediate, followed by an intramolecular nucleophilic substitution to achieve cyclization.

Reaction Mechanism and Experimental Workflow

The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of carbon disulfide, followed by an intramolecular cyclization.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Formation Start_Amine o-Aminoaryl Precursor (e.g., 2-Aminobenzyl Alcohol) Dithiocarbamate Dithiocarbamate Salt Intermediate Start_Amine->Dithiocarbamate + CS₂, Base CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Cyclized Intramolecular Cyclization Dithiocarbamate->Cyclized Intramolecular Attack Product This compound Cyclized->Product Tautomerization

Caption: General reaction mechanism for the synthesis of this compound.

The typical laboratory procedure follows a standard sequence of steps from reaction setup to product characterization.

ExperimentalWorkflow arrow arrow A 1. Reagent Preparation B 2. Reaction Setup (Add Precursor, CS₂, Base, Solvent) A->B C 3. Reaction Monitoring (e.g., by TLC) B->C D 4. Work-up (Quenching & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: A typical experimental workflow for synthesis, purification, and analysis.

Experimental Protocols

Protocol 1: Synthesis from (E)-Butyl 3-(2-aminophenyl)acrylate

This protocol is adapted from a reported efficient, metal-free synthesis.[3]

Materials:

  • (E)-Butyl 3-(2-aminophenyl)acrylate (1a)

  • Carbon Disulfide (CS₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of (E)-butyl 3-(2-aminophenyl)acrylate (1a, 0.5 mmol) in DMF (2.0 mL), add carbon disulfide (1.5 mmol, 3.0 equiv.).

  • Add DABCO (0.6 mmol, 1.2 equiv.) to the mixture.

  • Stir the resulting solution at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically a few hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the pure 4-alkyl-4H-3,1-benzothiazine-2-thione product.

Protocol 2: General Synthesis from 2-Aminobenzyl Alcohol

This is a representative protocol for the synthesis using 2-aminobenzyl alcohol.

Materials:

  • 2-Aminobenzyl alcohol

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Triethylamine (Et₃N)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 2-aminobenzyl alcohol (1.0 equiv.) in ethanol (or DMF).

  • Add a base such as potassium hydroxide (1.1 equiv.) or triethylamine (1.5 equiv.) to the solution and stir.

  • Slowly add carbon disulfide (1.2 equiv.) to the mixture at room temperature or while cooling in an ice bath, as the initial reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C) and stir for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with dilute HCl to a pH of ~5-6 to precipitate the product.

  • Filter the resulting solid, wash it thoroughly with water, and dry it under a vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent can significantly impact the reaction yield. The following data, adapted from the literature, summarizes the optimization for the synthesis of butyl 2-(2-thioxo-2,3-dihydro-4H-3,1-benzothiazin-4-yl)acetate from substrate 1a.[3]

EntryBase (1.2 equiv.)SolventYield (%)
1DBUDMF85
2DABCO DMF 96
3Et₃NDMF81
4KOHDMF83
5K₂CO₃DMF65
6Cs₂CO₃DMF53
7DABCOCH₃CN72
8DABCOTHF68
9DABCOToluene45
10DABCOCH₂Cl₂31
11NoneDMF0

Reaction conditions: Substrate 1a (0.5 mmol), CS₂ (1.5 mmol), base (0.6 mmol), solvent (2.0 mL), room temperature. Data sourced from a study on the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones.[3]

Conclusion: The protocols provided offer reliable and efficient pathways for the synthesis of this compound derivatives. The one-pot, metal-free synthesis from aminoacrylates is a modern approach with high yields and operational simplicity.[3] The classic method using 2-aminobenzyl alcohol remains a robust and fundamental alternative. Researchers can adapt these methodologies to create a diverse library of derivatives for further investigation in drug discovery and materials science.

References

Application Notes & Protocols for Spectroscopic Analysis of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazines are a significant class of heterocyclic compounds formed by the fusion of a benzene ring and a thiazine ring.[1] These compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3] Accurate structural characterization and purity assessment are critical in the development of benzothiazine-based therapeutic agents. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about molecular structure, functional groups, and electronic properties.[2][4]

This document provides detailed experimental protocols and application notes for the spectroscopic analysis of benzothiazine derivatives using Ultraviolet-Visible (UV-Vis), Fluorescence, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For benzothiazine derivatives, this technique helps in characterizing the chromophoric system and can be used to monitor reactions or assess purity. The absorption spectra are influenced by the substitution pattern on the benzothiazine core.

Experimental Protocol: UV-Vis Analysis
  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer (e.g., Varian-CARY-100 BIO) is required.[5]

  • Sample Preparation:

    • Accurately weigh a small amount of the benzothiazine sample.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., chloroform, ethanol, or water) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).[6][7]

    • From the stock solution, prepare a dilute sample solution (e.g., 1 x 10⁻⁵ M) using the same solvent.[7]

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Data Presentation: UV-Vis Spectral Data
Compound TypeSolventλmax (nm)Reference
4H-1,3-Benzothiazine DyesWater~250 - 450[7]
Benzothiazole DerivativesChloroform~330
Benzothiadiazole-based PhenothiazineChloroform~400 - 650[6]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of fluorescent molecules (fluorophores). Many benzothiazine and related benzothiazole derivatives exhibit fluorescence, making this technique valuable for developing fluorescent probes and imaging agents.[8][9] The fluorescence quantum yield (ΦF) is a key parameter, indicating the efficiency of the fluorescence process.[5]

Experimental Protocol: Fluorescence Analysis
  • Instrumentation: A calibrated fluorescence spectrophotometer (e.g., Shimadzu RF-5301PC) is used.[5]

  • Sample Preparation:

    • Prepare a dilute solution of the benzothiazine sample in a suitable solvent (e.g., toluene, chloroform). The absorbance of the solution at the excitation wavelength should typically be below 0.1 to avoid inner filter effects.

  • Data Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (the emission maximum).

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard (e.g., quinine sulfate).[5]

    • Measure the absorbance and integrated fluorescence intensity of both the sample and the standard under identical conditions.

    • Calculate the quantum yield using the following equation:[5] ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Presentation: Fluorescence Spectral Data
Compound ClassExcitation (λex)Emission (λem)Key ObservationReference
Benzothiazole Derivatives330 nm380 - 450 nmGood fluorescent properties observed for several derivatives.
Benzothiazolylthieno-thiophene DerivativesVariesBathochromic shift with electron-withdrawing groups.Fluorescence intensity decreases with stronger electron-withdrawing substituents.[9]
Thioflavin T Styryl Derivative~520 nm~600 nmLow quantum yield in low-viscosity solvents; increases significantly in viscous solutions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a fundamental technique for confirming the synthesis of benzothiazine derivatives by identifying key vibrational bands.

Experimental Protocol: FTIR Analysis
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Shimadzu FTIR Affinity-1) is used.[10]

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Alternatively, for liquid or soluble samples, a thin film can be prepared on a salt plate (e.g., NaCl).[5]

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of the spectrometer.

    • Record a background spectrum (air or pure KBr pellet).

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic absorption peaks and assign them to specific functional groups (e.g., N-H stretch, C=O stretch).[2]

Data Presentation: Characteristic IR Absorption Bands
Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
N-H (Thiazine Ring)Stretching3410 - 3340[2]
C=O (Carbonyl)Stretching1720 - 1650[2][11]
C-CH₃Bending1470 - 1330[2]
SO₂ (Sulfone)Asymmetric & Symmetric Stretching~1340 and ~1170[11]
C-ClStretching810 - 800[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of atoms in the benzothiazine framework.[4][13]

Experimental Protocol: NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher, such as a Varian Gemini 400 or JEOL AL-300) is required.[10][12]

  • Sample Preparation:

    • Dissolve 5-10 mg of the benzothiazine sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12][14]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.[5][10]

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of ¹³C.

    • For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish atom connectivity.[13]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign signals to specific protons.

    • Assign the signals in the ¹³C NMR spectrum based on chemical shifts and comparison with predicted values or related structures.[15][16]

Data Presentation: Typical NMR Chemical Shifts (δ, ppm)
NucleusFunctional Group / PositionChemical Shift (δ, ppm)SolventReference
¹HN-H (Thiazine Ring)8.70 - 9.47CDCl₃ / DMSO-d₆[2][12]
¹HAromatic Protons6.40 - 8.12CDCl₃ / DMSO-d₆[2][12]
¹H-OCH₃ Protons~4.4CDCl₃[2]
¹H-CH₃ at C-3~1.85 - 2.15CDCl₃ / DMSO-d₆[2][12]
¹³CBenzothiazine Core115 - 150-[15][16][17]
¹³CCarbonyl Carbon (C=O)> 160-[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the synthesized benzothiazine and to gain structural information from its fragmentation pattern.[2][10] High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

Experimental Protocol: MS Analysis
  • Instrumentation: A mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Common analyzers include Quadrupole, Time-of-Flight (TOF), or Ion Trap.[18]

  • Sample Preparation:

    • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a low concentration (µg/mL to ng/mL range). The solution is then directly infused into the source.[18]

    • For EI-MS, the sample is introduced into the source where it is vaporized and ionized by a high-energy electron beam.[10]

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.).

    • Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This helps in structural elucidation.

  • Data Analysis:

    • Determine the molecular weight from the m/z of the molecular ion.

    • Analyze the fragmentation pattern to confirm the structure of the benzothiazine derivative. For example, the loss of a benzoyl group is a common fragmentation pathway for benzoyl-substituted benzothiazines.[2]

Data Presentation: Mass Spectrometry Data
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
7-methyl-2-phenyl-4H-1,4-benzothiazineEI281 (M⁺)280 (M⁺-H), 204 (M⁺-C₆H₅), 176 (M⁺-COC₆H₅)[2]
Various BenzothiazolesESI (+)[M+H]⁺-[18]
Various BenzothiazolesESI (-)[M-H]⁻-[18]

Visualizations: Workflows and Logic

// Connections start -> purify; purify -> {prep_uv, prep_nmr, prep_ir, prep_ms} [color="#5F6368"]; prep_uv -> uv_vis [color="#5F6368"]; uv_vis -> {data_uv, fluorescence} [color="#5F6368"]; fluorescence -> data_fl [color="#5F6368"]; prep_nmr -> nmr [color="#5F6368"]; nmr -> data_nmr [color="#5F6368"]; prep_ir -> ir [color="#5F6368"]; ir -> data_ir [color="#5F6368"]; prep_ms -> ms [color="#5F6368"]; ms -> data_ms [color="#5F6368"]; {data_uv, data_fl, data_ir, data_nmr, data_ms} -> end [color="#5F6368"]; } end_dot Caption: General workflow for the spectroscopic characterization of benzothiazine derivatives.

// Connections start -> {ms, ir} [color="#5F6368"]; ms -> prop_mw [color="#5F6368"]; ir -> prop_fg [color="#5F6368"]; {prop_mw, prop_fg} -> nmr_1h [color="#5F6368"]; nmr_1h -> prop_ch [color="#5F6368"]; prop_ch -> nmr_13c [color="#5F6368"]; nmr_13c -> prop_c [color="#5F6368"]; prop_c -> nmr_2d [color="#5F6368"]; nmr_2d -> prop_final [color="#5F6368"]; prop_final -> end_node [color="#5F6368"]; } end_dot Caption: Logical pathway for benzothiazine structure elucidation using multiple techniques.

References

Application Notes and Protocols for Screening 4H-3,1-Benzothiazine-2-thiol Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] The 4H-3,1-benzothiazine scaffold, in particular, has been explored for various therapeutic applications, including anticancer and antifungal properties.[3] Developing robust and efficient screening assays is crucial for identifying and characterizing the biological activity of novel 4H-3,1-benzothiazine-2-thiol analogues, paving the way for further drug development.

These application notes provide detailed protocols for the initial screening of this compound derivatives for potential antimicrobial and antiproliferative bioactivities. The described workflows and methodologies are designed for researchers in drug discovery and chemical biology.

General Screening Workflow

A hierarchical approach is recommended for screening novel compounds. Primary assays should be broad, cost-effective, and capable of high-throughput screening to identify initial "hits." These hits are then subjected to more specific secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 cluster_1 Primary Screening (High-Throughput) cluster_2 cluster_3 Secondary Screening & Confirmation cluster_4 start Start: Compound Library (this compound derivatives) antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) start->antimicrobial cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) start->cytotoxicity decision Hit Identification (Activity > Threshold?) antimicrobial->decision cytotoxicity->decision mic_mbc MIC/MBC Determination decision->mic_mbc Yes (Antimicrobial) ic50 IC50 Determination decision->ic50 Yes (Cytotoxic) inactive Inactive Compound decision->inactive No moa Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) mic_mbc->moa ic50->moa end Lead Compound for Further Development moa->end G prep Prepare 2-fold serial dilutions of test compound in a 96-well plate inoc Add standardized microbial inoculum (bacteria or fungi) to each well prep->inoc incubate Incubate plate under appropriate conditions (e.g., 37°C, 24h) inoc->incubate read Visually inspect for turbidity or measure OD600 to determine MIC incubate->read mbc_step Plate aliquots from clear wells onto agar plates to determine MBC read->mbc_step end Record MIC & MBC values mbc_step->end G cluster_cell Cancer Cell compound This compound Derivative (e.g., Compound 7e) pro_caspase8 Pro-Caspase-8 compound->pro_caspase8 Induces caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Cleavage caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: 4H-3,1-benzothiazine-2-thiol as a Potential Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies on the application of 4H-3,1-benzothiazine-2-thiol as a corrosion inhibitor. The following application notes and protocols are therefore based on established methodologies for evaluating corrosion inhibitors and data from studies on structurally related benzothiazine and benzothiazole derivatives. This information is intended to serve as a comprehensive guide for researchers initiating studies on this compound. All protocols and expected data ranges will require experimental validation for this specific compound.

Application Notes

Overview

This compound is a heterocyclic organic compound containing nitrogen and sulfur atoms, which are known to be effective functional groups for corrosion inhibition. These heteroatoms can act as adsorption centers on a metal surface, leading to the formation of a protective film that isolates the metal from the corrosive environment. Based on the performance of analogous compounds, this compound is hypothesized to be an effective corrosion inhibitor, particularly for mild steel in acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).

Mechanism of Action (Proposed)

The primary mechanism of corrosion inhibition for this class of compounds is through adsorption onto the metal surface. This adsorption can be classified as:

  • Physisorption: Occurs due to electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal, forming a coordinate-type bond.

It is likely that the inhibition by this compound involves a combination of both physisorption and chemisorption. The inhibitor is expected to act as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Potential Applications
  • Acidic Cleaning and Pickling: As an additive in acidic solutions used for removing scale and rust from metal surfaces.

  • Oil and Gas Industry: To protect pipelines and equipment from corrosion caused by acidic components in crude oil and natural gas.

  • Industrial Water Treatment: As a component in corrosion-inhibiting formulations for cooling water systems.

Data Presentation (Illustrative)

The following tables are examples of how quantitative data for this compound as a corrosion inhibitor could be structured. The data presented is hypothetical and based on typical results for related compounds.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound

Concentration (M)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (η%)Surface Coverage (θ)
Blank8.50--
1 x 10⁻⁵3.4060.00.600
5 x 10⁻⁵1.8778.00.780
1 x 10⁻⁴1.1986.00.860
5 x 10⁻⁴0.6892.00.920
1 x 10⁻³0.4295.10.951

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with this compound

Concentration (M)Ecorr (mV vs. SCE)Icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (η%)
Blank-47521070125-
1 x 10⁻⁵-482826812061.0
1 x 10⁻⁴-488356511583.3
1 x 10⁻³-495126211094.3

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with this compound

Concentration (M)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (η%)
Blank45180-
1 x 10⁻⁵12013062.5
1 x 10⁻⁴3508587.1
1 x 10⁻³9804095.4

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Materials and Preparation
  • Working Electrode: Mild steel coupons with a composition (wt%) of C (0.15-0.20%), Mn (0.40-0.60%), P (max 0.04%), S (max 0.05%), and the remainder Fe.

  • Corrosive Medium: 1 M HCl solution prepared by diluting analytical grade HCl with double-distilled water.

  • Inhibitor Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol or acetone) and then added to the corrosive medium to achieve the desired concentrations (e.g., 1x10⁻⁵ M to 1x10⁻³ M).

  • Specimen Preparation: Mild steel coupons are mechanically polished with a series of emery papers of increasing grit size (400, 600, 800, 1200), rinsed with double-distilled water, degreased with acetone, and dried in a warm air stream.

Weight Loss Method
  • Weigh the prepared mild steel coupons to an accuracy of 0.1 mg (W₁).

  • Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without various concentrations of the inhibitor.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse with distilled water, scrub with a soft brush to remove corrosion products, rinse again, dry, and reweigh (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (η%) using the following equations:

    • CR = (W₁ - W₂) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • η% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical studies are performed using a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Open Circuit Potential (OCP): Before each electrochemical measurement, immerse the working electrode in the test solution and allow the potential to stabilize for approximately 30-60 minutes.

  • Potentiodynamic Polarization:

    • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the inhibition efficiency using the Icorr values.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the EIS measurements at the OCP.

    • Apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

    • Analyze the data using Nyquist and Bode plots.

    • Determine the charge transfer resistance (Rct) by fitting the data to an appropriate equivalent circuit.

    • Calculate the inhibition efficiency using the Rct values.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Corrosion Testing cluster_analysis 3. Data Analysis Specimen_Prep Specimen Preparation (Polishing, Cleaning, Weighing) Weight_Loss Weight Loss Immersion Test Specimen_Prep->Weight_Loss Electrochemical Electrochemical Measurements Specimen_Prep->Electrochemical Solution_Prep Solution Preparation (1 M HCl +/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->Electrochemical WL_Analysis Calculate Corrosion Rate & η% Weight_Loss->WL_Analysis Echem_Analysis Determine Icorr, Rct & η% Electrochemical->Echem_Analysis Adsorption_Isotherm Adsorption Isotherm Modeling WL_Analysis->Adsorption_Isotherm Echem_Analysis->Adsorption_Isotherm Inhibition_Mechanism cluster_process Corrosion and Inhibition Process Metal { Mild Steel Surface |  Fe} Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Metal:f0->Anodic Corrosion Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Metal:f0->Cathodic Corrosion Inhibitor Inhibitor Adsorption (this compound) Protective_Film Protective Film Formation Inhibitor->Protective_Film Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

In Vitro Cytotoxicity of 4H-3,1-Benzothiazine-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 4H-3,1-benzothiazine-2-thiol and its derivatives. The protocols outlined below detail standard colorimetric assays for determining cell viability and membrane integrity, which are crucial early steps in the evaluation of novel therapeutic compounds. Furthermore, this document explores potential mechanisms of action, including the induction of apoptosis and cell cycle arrest, based on findings from related benzothiazine compounds.

Overview of Cytotoxicity Testing

In vitro cytotoxicity assays are fundamental tools in drug discovery for screening compounds and elucidating their mechanisms of action. For this compound, a multifaceted approach is recommended to build a comprehensive cytotoxicity profile. This typically involves assessing metabolic activity, cell membrane integrity, and the induction of programmed cell death (apoptosis).

Experimental Workflow

A general workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with the preparation of the compound and cell cultures, followed by treatment and subsequent cytotoxicity assessment using various assays. Data from these assays are then analyzed to determine key parameters such as IC50 values.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Cell Line Culture (e.g., HepG2, MCF-7) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis_assay measure Measure Absorbance/ Fluorescence mtt_assay->measure ldh_assay->measure apoptosis_assay->measure calculate Calculate IC50 Values measure->calculate pathway Elucidate Mechanism (e.g., Signaling Pathways) calculate->pathway

Figure 1: General experimental workflow for in vitro cytotoxicity testing.

Quantitative Data Summary

While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes representative IC50 values for structurally related benzothiazine and benzothiazole derivatives against various cancer cell lines. This data, gathered from multiple studies, can serve as a benchmark for new investigations.[1][2]

Compound ClassCell LineAssayIncubation Time (h)IC50 (µM)Reference
2-Substituted BenzothiazoleHepG2 (Liver)MTT2456.98 - 59.17[1]
2-Substituted BenzothiazoleHepG2 (Liver)MTT4829.63 - 38.54[1]
4H-3,1-Benzothiazin-4-oneHePG-2 (Liver)Proliferation-Potent Activity[2]
4H-3,1-Benzothiazin-4-oneMCF-7 (Breast)Proliferation-Potent Activity[2]
Benzothiazole-piperazineHUH-7 (Liver)SRB72Active
Benzothiazole-piperazineMCF-7 (Breast)SRB72Active
Benzothiazole-piperazineHCT-116 (Colon)SRB72Active

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific needs of the research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[3] Viable cells with active metabolism can convert the yellow MTT into a purple formazan product.[3]

Materials:

  • This compound

  • Selected cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, if used) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[4]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in the kit).

    • Background: Medium only.

  • Supernatant Collection: After the desired incubation time with the compound, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.

Potential Signaling Pathways

Studies on benzothiazole and benzothiazine derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest.[1][5] A plausible signaling pathway is illustrated below.

G cluster_cell Cancer Cell compound This compound (or derivative) ros ↑ ROS Production compound->ros nfkb_path NF-κB Pathway Inhibition compound->nfkb_path mmp ↓ Mitochondrial Membrane Potential ros->mmp cyto_c Cytochrome c Release mmp->cyto_c caspases Caspase Activation (e.g., Caspase-3/7) cyto_c->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle Cell Cycle Arrest (e.g., G0/G1 or Sub-G1) nfkb_path->cell_cycle proliferation ↓ Cell Proliferation cell_cycle->proliferation

References

Application Notes and Protocols for Growing Single Crystals of 4H-3,1-Benzothiazine-2-thiol for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The successful acquisition of high-quality single crystals of 4H-3,1-benzothiazine-2-thiol is a critical prerequisite for determining its three-dimensional molecular structure by X-ray crystallography. This structural information is invaluable in the fields of medicinal chemistry and drug development for understanding structure-activity relationships. This document provides detailed protocols and application notes for growing single crystals of this compound suitable for X-ray diffraction analysis. While specific crystallization parameters for this compound are not extensively documented, this guide outlines systematic approaches based on established crystallographic techniques for organic molecules.

Core Principles for Crystal Growth

Successful crystallization is influenced by several key factors:

  • Purity of the Compound: The purer the compound, the higher the likelihood of growing high-quality single crystals.[1] It is recommended that the this compound sample be of the highest possible purity, ideally >98%.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent.[2] Highly soluble compounds tend to yield small crystals, while supersaturated solutions often result in rapid precipitation of microcrystals rather than slow growth of single crystals.[2]

  • Nucleation Control: The formation of a small number of nucleation sites is desirable for growing large single crystals.[2] This can be achieved by using clean glassware and filtering solutions to remove dust and other particulate matter.[2][3]

  • Minimizing Disturbances: Mechanical agitation can disrupt crystal growth.[2] Crystallization setups should be left in a quiet, undisturbed location.[2][4]

  • Patience: Crystal growth is often a slow process, and patience is key to obtaining suitable crystals.[2]

Experimental Workflow for Crystal Growth

The general workflow for obtaining single crystals of this compound is depicted in the following diagram.

Crystal_Growth_Workflow cluster_prep Preparation cluster_crystallization Crystallization Techniques cluster_analysis Analysis Purification Compound Purification (>98% Purity) Solvent_Screening Solvent Solubility Screening Purification->Solvent_Screening Slow_Evaporation Slow Evaporation Vapor_Diffusion Vapor Diffusion Slow_Cooling Slow Cooling Solvent_Screening->Slow_Evaporation Solvent_Screening->Vapor_Diffusion Solvent_Screening->Slow_Cooling Crystal_Harvesting Crystal Harvesting & Mounting Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Slow_Cooling->Crystal_Harvesting XRay_Diffraction X-ray Diffraction Crystal_Harvesting->XRay_Diffraction

Caption: General workflow for growing single crystals for X-ray crystallography.

Data Presentation: Solvent Screening and Starting Conditions

The following table summarizes potential solvents and starting conditions for the crystallization of this compound. These are general recommendations and may require optimization.

Solvent System Solubility Profile Applicable Techniques Starting Concentration Temperature (°C) Notes
Single Solvents
MethanolModerately Soluble (based on related compounds[5])Slow Evaporation, Slow CoolingNear-saturatedRoom Temp (20-25) or 4A good starting point for initial trials.
EthanolModerately Soluble (based on related compounds[6][7])Slow Evaporation, Slow CoolingNear-saturatedRoom Temp (20-25) or 4Similar to methanol, a promising option.
AcetonitrileTest for moderate solubilitySlow Evaporation, Slow Cooling, Vapor DiffusionNear-saturatedRoom Temp (20-25)A common solvent for crystallization.[1][8]
Dichloromethane (DCM)Likely SolubleVapor Diffusion, Solvent LayeringSaturatedRoom Temp (20-25)Often used as the solvent with a less polar anti-solvent.[3][8]
ChloroformLikely SolubleVapor Diffusion, Solvent LayeringSaturatedRoom Temp (20-25)An alternative to DCM.[1][4]
Tetrahydrofuran (THF)Likely SolubleVapor Diffusion, Solvent LayeringSaturatedRoom Temp (20-25)A moderately non-volatile solvent suitable for diffusion methods.[1]
Binary Solvent Systems
DCM/HexaneSoluble in DCM, Insoluble in HexaneVapor Diffusion, Solvent LayeringSaturated in DCMRoom Temp (20-25)A classic combination for vapor diffusion.
Chloroform/PentaneSoluble in Chloroform, Insoluble in PentaneVapor Diffusion, Solvent LayeringSaturated in ChloroformRoom Temp (20-25)Pentane is a highly volatile anti-solvent.[1]
THF/Diethyl EtherSoluble in THF, Insoluble in Diethyl EtherVapor Diffusion, Solvent LayeringSaturated in THFRoom Temp (20-25)Diethyl ether is a common anti-solvent.[1]

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method for crystal growth.[1]

Materials:

  • Purified this compound

  • Selected solvent (e.g., methanol, ethanol, or acetonitrile)

  • Small, clean vial or test tube

  • Parafilm or aluminum foil

  • Filter pipette or syringe filter

Procedure:

  • Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. Ensure all the solid has dissolved.

  • Filter the solution through a filter pipette or syringe filter into a clean vial to remove any dust or undissolved particles.[3]

  • Cover the vial with parafilm or aluminum foil.

  • Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location.

  • Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the number and size of the holes in the covering.

Protocol 2: Vapor Diffusion

This is a highly successful method for growing high-quality single crystals.[1]

Materials:

  • Purified this compound

  • A "good" solvent in which the compound is soluble (e.g., DCM, chloroform, THF)

  • An "anti-solvent" in which the compound is insoluble but is miscible with the "good" solvent (e.g., hexane, pentane, diethyl ether)[1][9]

  • A small inner vial and a larger outer vial or beaker with a sealable lid

  • Filter pipette or syringe filter

Procedure:

  • Dissolve the this compound in a minimal amount of the "good" solvent to create a concentrated solution.

  • Filter the solution into the small inner vial.

  • Pour a larger volume of the anti-solvent into the larger outer vial.

  • Carefully place the inner vial containing the compound solution inside the outer vial. Do not allow the liquids to mix.

  • Seal the outer vial tightly.

  • The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting slow crystallization.[1]

  • Place the setup in a quiet location and observe for crystal growth over several days.

Protocol 3: Slow Cooling

This method relies on the principle that the solubility of a compound decreases as the temperature is lowered.[8][10]

Materials:

  • Purified this compound

  • A solvent in which the compound's solubility is temperature-dependent (e.g., methanol, ethanol)

  • A sealable vial or flask

  • A heat source (e.g., hot plate)

  • An insulated container (e.g., Dewar flask)

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (below the solvent's boiling point).

  • Ensure all the solute has dissolved. If not, filter the hot solution to remove any undissolved material.

  • Tightly seal the container.

  • Place the container in an insulated vessel to allow for very slow cooling to room temperature over several hours or days.

  • Alternatively, the sealed container can be placed in a refrigerator or freezer for controlled, slower cooling.[1]

  • Crystals should form as the solution cools and becomes supersaturated.

Troubleshooting
  • No crystals form: The solution may be too dilute. Allow some solvent to evaporate before attempting the crystallization method again.

  • Formation of powder or microcrystals: The solution is likely too concentrated, leading to rapid precipitation. Dilute the initial solution and repeat the experiment.[9]

  • Oiling out: The compound may be coming out of solution as a liquid phase instead of a solid crystal. Try using a different solvent system or a lower concentration.

By systematically applying these protocols and adjusting the parameters based on the observed results, researchers can optimize the conditions for growing high-quality single crystals of this compound suitable for X-ray crystallographic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-3,1-benzothiazine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A prevalent and effective starting material is a derivative of 2-aminobenzylamine or a related o-aminoaryl compound that can undergo cyclization with carbon disulfide. One modern approach utilizes (E)-3-(2-aminoaryl)acrylates, which react with carbon disulfide to form the 4H-3,1-benzothiazine-2-thione core structure.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is often carried out under mild conditions. For instance, the reaction of an (E)-3-(2-aminoaryl)acrylate with carbon disulfide can be performed at room temperature in a solvent like DMSO with a base such as DABCO.[1] Other methods for related benzothiazine syntheses might involve different solvents, temperatures, and catalysts, depending on the specific starting materials.

Q3: What is the expected yield for the synthesis of this compound derivatives?

A3: Yields can vary significantly based on the chosen synthetic route and substrate. Modern methods, such as the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide, have reported moderate to excellent yields.[1] However, older or less optimized methods may result in lower yields.

Q4: Can you explain the basic reaction mechanism?

A4: The synthesis generally proceeds through the formation of a dithiocarbamate intermediate. The amino group of the starting material attacks the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization, where the thiol group attacks an electrophilic center in the molecule (often a double bond or a carbonyl group equivalent), leading to the formation of the benzothiazine ring.

Q5: Are there any major safety precautions to consider during this synthesis?

A5: Yes, carbon disulfide is a highly flammable, volatile, and toxic reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Additionally, depending on the other reagents and solvents used, standard laboratory safety protocols should be strictly followed.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound, along with potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low to No Product Formation 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Ineffective base or catalyst. 4. Presence of moisture if using moisture-sensitive reagents.1. Verify the purity and integrity of starting materials using techniques like NMR or GC-MS. 2. Optimize the reaction temperature. Some reactions may require gentle heating to proceed at a reasonable rate. 3. Screen different bases or catalysts. For the reaction with (E)-3-(2-aminoaryl)acrylates, ensure the base is sufficiently strong to facilitate the reaction.[1] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Disulfide By-product 1. Oxidation of the thiol group in the starting material or the final product. 2. Presence of oxidizing agents or exposure to air.1. Degas solvents before use. 2. Conduct the reaction and work-up under an inert atmosphere. 3. Add a mild reducing agent during work-up if compatible with the product's stability.
Multiple Spots on TLC, Indicating Side Products 1. Competing side reactions, such as intermolecular reactions. 2. Decomposition of the starting material or product under the reaction conditions. 3. For reactions involving intermediates, the intermediate may react in an undesired pathway.1. Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. 2. Monitor the reaction progress closely by TLC to avoid prolonged reaction times that could lead to decomposition. 3. Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.
Difficulty in Product Purification 1. The product may be unstable on silica gel. 2. Co-elution of the product with impurities. 3. The thiol group may interact with the stationary phase.1. Consider using a different stationary phase for chromatography, such as alumina. 2. Recrystallization is often a good alternative to chromatography for purifying solid products. 3. If using chromatography, consider deactivating the silica gel with a small amount of a suitable reagent, or use a mobile phase containing a small amount of acid or base to suppress ionization of the thiol.
Product is Unstable and Decomposes Upon Storage 1. Oxidation of the thiol to a disulfide. 2. General instability of the heterocyclic ring under certain conditions.1. Store the purified product under an inert atmosphere and at a low temperature. 2. Ensure the product is free from any acidic or basic impurities that might catalyze decomposition.

Experimental Protocols

Synthesis of 4-Alkyl-4H-3,1-benzothiazine-2-thione Derivatives

This protocol is adapted from a method for synthesizing 4-alkyl derivatives, which is a close analog to the target compound.[1]

Materials:

  • (E)-3-(2-aminoaryl)acrylate (1.0 equiv)

  • Carbon disulfide (CS₂) (4.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.0 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the (E)-3-(2-aminoaryl)acrylate (0.3 mmol) in DMSO (2 mL), add DABCO (0.3 mmol, 33.6 mg).

  • To this mixture, add carbon disulfide (1.2 mmol, 91.2 mg) at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-alkyl-4H-3,1-benzothiazine-2-thione.

Table of Reaction Conditions and Yields for Substituted Derivatives[1]
Substrate (R group on aryl ring)BaseSolventTime (d)Yield (%)
HDABCODMSO285
4-MeDABCODMSO282
4-ClDABCODMSO275
4-BrDABCODMSO278
5-FDABCODMSO280

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine (E)-3-(2-aminoaryl)acrylate, DABCO, and DMSO start->reagents 1. add_cs2 Add Carbon Disulfide reagents->add_cs2 2. stir Stir at Room Temperature (48 hours) add_cs2->stir 3. monitor Monitor by TLC stir->monitor 4. quench Quench with Ice-Water monitor->quench 5. extract Extract with Organic Solvent quench->extract 6. dry Dry and Concentrate extract->dry 7. purify Column Chromatography dry->purify 8. product Final Product purify->product 9. troubleshooting_synthesis start Synthesis of this compound issue Low or No Product? start->issue byproducts Side Products Observed? issue->byproducts No check_reagents Check Reagent Purity and Activity issue->check_reagents Yes purification_issue Purification Difficulty? byproducts->purification_issue No high_dilution Use High Dilution byproducts->high_dilution Yes success Successful Synthesis purification_issue->success No change_stationary_phase Change Stationary Phase (e.g., Alumina) purification_issue->change_stationary_phase Yes optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp screen_catalyst Screen Catalysts/Bases optimize_temp->screen_catalyst screen_catalyst->issue monitor_time Monitor Reaction Time high_dilution->monitor_time inert_atmosphere Use Inert Atmosphere (to prevent oxidation) monitor_time->inert_atmosphere inert_atmosphere->byproducts recrystallize Attempt Recrystallization change_stationary_phase->recrystallize recrystallize->purification_issue

References

Technical Support Center: Synthesis of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-3,1-benzothiazine-2-thiol and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related compounds.

Problem ID Question Possible Causes Suggested Solutions
YLD-001 Why is the yield of my this compound synthesis consistently low? 1. Suboptimal Base: The choice of base is crucial for promoting the intermolecular addition and subsequent intramolecular Michael addition. 2. Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility of reactants and intermediates. 3. Low Quality Starting Materials: Impurities in the 2-aminobenzonitrile or other reactants can interfere with the reaction. 4. Reaction Temperature Too Low: The activation energy for the cyclization step may not be reached.1. Optimize the Base: Screen different organic and inorganic bases. While DBU, Et3N, and KOH can give good results, DABCO has been shown to be superior in some cases. 2. Solvent Screening: Test a range of solvents with varying polarities. 3. Purify Starting Materials: Ensure the purity of your starting materials by recrystallization or chromatography. 4. Increase Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC.
SP-001 I am observing significant formation of side products. What are they and how can I minimize them? 1. Dimerization of Starting Material: 2-aminothiophenol derivatives are prone to oxidation and dimerization. 2. Formation of Thiourea Intermediates: In some synthetic routes, the intermediate thiourea may be stable and not cyclize efficiently. 3. Alternative Cyclization Pathways: Depending on the substrate, alternative cyclization reactions can occur.1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Optimize Cyclization Conditions: Adjust the reaction time, temperature, and catalyst to favor the intramolecular cyclization of the thiourea intermediate. 3. Careful Reactant Addition: Add the reactants in a specific order and control the stoichiometry to minimize unwanted side reactions.
PUR-001 How can I effectively purify the final this compound product? 1. Co-eluting Impurities: Structurally similar side products can be difficult to separate by column chromatography. 2. Product Instability: The product may be sensitive to certain solvents or temperatures used during purification.1. Recrystallization: Attempt recrystallization from a suitable solvent system to obtain a pure product. 2. Chromatography Optimization: Use a different stationary phase or a gradient elution method for column chromatography. 3. Acid-Base Extraction: If applicable, utilize the acidic/basic properties of the product and impurities to perform a liquid-liquid extraction.
RXN-001 My reaction is not proceeding to completion. What could be the issue? 1. Inactive Catalyst/Reagent: The base or other reagents may have degraded. 2. Insufficient Reaction Time: The reaction may require a longer time to go to completion.1. Use Fresh Reagents: Ensure that all reagents, especially the base, are fresh and active. 2. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the reaction over an extended period to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include substituted 2-aminobenzonitriles or other o-aminoaryl compounds, which can react with carbon disulfide in the presence of a suitable base. Another approach involves the use of 2-azidobenzaldehydes which undergo a series of reactions including an aza-Wittig reaction with carbon disulfide.

Q2: What is the role of the base in this synthesis?

A2: The base plays a critical role in promoting the initial reaction between the amino group and carbon disulfide to form a dithiocarbamate intermediate. It also facilitates the subsequent intramolecular cyclization to form the benzothiazine ring.

Q3: Are there any one-pot synthesis methods available to improve efficiency?

A3: Yes, one-pot methods have been developed. For example, a one-pot base-promoted intermolecular addition/intramolecular Michael addition reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide can be employed. Another one-pot procedure involves a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence starting from 2-azidobenzaldehydes.

Q4: What are some of the key reaction parameters to control for optimizing the yield?

A4: Key parameters to control include the choice of base and solvent, reaction temperature, and reaction time. Screening of these parameters is often necessary to achieve optimal yields.

Q5: Are there any safety precautions I should be aware of?

A5: Carbon disulfide is highly flammable and toxic and should be handled in a well-ventilated fume hood. Many of the organic solvents and bases used are also flammable and/or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following tables summarize the yields of 4H-3,1-benzothiazine derivatives under various reaction conditions as reported in the literature.

Table 1: Optimization of Base and Solvent for a One-Pot Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1DBUCH3CNRoom Temp1285
2Et3NCH3CNRoom Temp1278
3K2CO3CH3CNRoom Temp1265
4KOHCH3CNRoom Temp1272
5DABCOCH3CNRoom Temp1292
6DABCOTHFRoom Temp1288
7DABCODCMRoom Temp1275

Table 2: Yields of Polysubstituted 4H-3,1-benzothiazines via a Multi-component Reaction

EntryStarting AldehydeSecondary AmineYield (%)
12-azidobenzaldehydeMorpholine85
22-azido-5-nitrobenzaldehydePiperidine82
32-azido-5-bromobenzaldehydePyrrolidine88

Experimental Protocols

Key Experiment: One-Pot Synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione

This protocol is for a derivative, but the principles are applicable to the synthesis of this compound.

Materials:

  • (E)-3-(2-aminophenyl)acrylate (1.0 mmol)

  • Carbon disulfide (1.2 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.2 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of (E)-3-(2-aminophenyl)acrylate in acetonitrile, add carbon disulfide and DABCO.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the desired product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve (E)-3-(2-aminophenyl)acrylate in Acetonitrile B Add Carbon Disulfide and DABCO A->B Sequential Addition C Stir at Room Temperature for 12 hours B->C D Monitor by TLC C->D Periodic Sampling E Concentrate under Reduced Pressure D->E Reaction Complete F Purify by Flash Column Chromatography E->F G Product F->G

Caption: Experimental workflow for the one-pot synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thione.

troubleshooting_yield Start Low Yield of This compound Q1 Is the reaction going to completion? Start->Q1 A1_yes Check Purification Step Q1->A1_yes Yes A1_no Investigate Reaction Conditions Q1->A1_no No Q2 Are starting materials pure? A1_no->Q2 A2_yes Optimize Base and Solvent Q2->A2_yes Yes A2_no Purify Starting Materials Q2->A2_no No Q3 Is the temperature optimal? A2_yes->Q3 A3_yes Screen Different Bases (e.g., DABCO) Q3->A3_yes Yes A3_no Increase Temperature Incrementally Q3->A3_no No

Technical Support Center: Purification of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4H-3,1-benzothiazine-2-thiol. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that influences purification?

A1: A prevalent synthetic approach involves the reaction of anthranilic acid with carbon disulfide. This reaction typically proceeds through the formation of an intermediate dithiocarbamate, which then undergoes cyclization. The purification challenges often stem from incomplete reaction, side reactions of the starting materials, or degradation of the product. A related, two-step route has been described for the synthesis of similar 2-alkylthio-4H-3,1-benzothiazin-4-ones, which involves the formation of dithiocarbamates from anthranilic acid and carbon disulfide, followed by cyclocondensation.[1]

Q2: What are the expected spectroscopic characteristics of pure this compound?

A2: While specific data for this compound is not extensively published, based on analogous structures like 2-(ethylthio)-4H-3,1-benzothiazin-4-one, one can anticipate characteristic signals in NMR and other spectroscopic analyses. For related benzothiazinones, the 13C NMR signals for the C-2 and C-4 carbons appear around 156/184 ppm and 164/182 ppm, respectively. The aromatic protons will appear in the range of 7.0-8.5 ppm in the 1H NMR spectrum. The presence of the thiol group should be evident in the IR spectrum as a weak S-H stretch and in the 1H NMR as a broad singlet, the position of which can be concentration-dependent and may exchange with D2O.

Q3: Which solvents are typically recommended for the recrystallization of this compound?

A3: For related benzothiazine derivatives, alcohols such as ethanol and methanol have been successfully used for recrystallization. The choice of solvent will depend on the impurity profile. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system (e.g., ethanol/water, DMF/water) that provides good recovery of pure crystals.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues encountered during the purification of this compound.

Problem 1: Low Yield of Crystalline Product After Recrystallization

Q: I have a low recovery of my product after recrystallization. What are the likely causes and how can I improve the yield?

A: Low recovery during recrystallization is a common issue and can be attributed to several factors.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. If too much solvent has been added, carefully evaporate a portion of it to reach the saturation point.

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the product, even at low temperatures.

    • Solution: Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Consider using a mixed-solvent system. For instance, dissolve the compound in a "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise at an elevated temperature until turbidity is observed, then redissolve by adding a small amount of the "good" solvent before cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Problem 2: Product "Oils Out" Instead of Crystallizing

Q: During cooling, my product separates as an oil rather than forming crystals. Why is this happening and what should I do?

A: "Oiling out" occurs when the product comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which depresses the melting point.

  • Insufficient Solvent: If the solution is too concentrated, the product may precipitate prematurely.

    • Solution: Reheat the mixture and add a small amount of additional solvent.

  • High Impurity Level: Significant amounts of impurities can lower the melting point of the product.

    • Solution: Consider a preliminary purification step before recrystallization, such as column chromatography, to remove the bulk of the impurities.

  • Cooling Too Rapidly: Rapid cooling can favor oil formation.

    • Solution: Ensure a slow cooling rate. You can insulate the flask to slow down the cooling process.

Problem 3: Discolored Product After Purification

Q: My final product has a persistent yellow or brown color, even after recrystallization. What could be the cause and how can I decolorize it?

A: Discoloration is often due to the presence of colored impurities, which can be starting materials, byproducts, or degradation products.

  • Oxidation of Starting Material: Anthranilic acid and its derivatives can be susceptible to oxidation, leading to colored impurities.

    • Solution: Use high-purity starting materials. If necessary, purify the anthranilic acid before use.

  • Formation of Polymeric Byproducts: Side reactions can lead to the formation of colored, often tar-like, polymeric materials.

    • Solution: The addition of activated charcoal to the hot solution before filtration can effectively remove colored impurities. Use a small amount of charcoal and boil the solution for a few minutes before hot filtration.

Data Presentation

The following table summarizes potential impurities in the synthesis of this compound and their likely impact on purification.

Impurity Potential Source Effect on Purification Suggested Removal Method
Unreacted Anthranilic AcidIncomplete reactionCan co-crystallize or remain in the mother liquor.Recrystallization, potentially with a pH adjustment to exploit its acidic nature.
Dithiocarbamate IntermediateIncomplete cyclizationMay be soluble in the recrystallization solvent, leading to lower yield of the final product.Ensure complete reaction; can be separated by chromatography.
Disulfide ByproductsOxidation of thiol groupsMay be difficult to separate by recrystallization alone due to similar properties.Column chromatography may be necessary.
Polymeric materialsSide reactions of starting materialsCan cause oiling out and discoloration of the product.Treatment with activated charcoal during recrystallization.

Experimental Protocols

Synthesis of this compound from Anthranilic Acid and Carbon Disulfide (Illustrative Protocol)

Disclaimer: This is a representative protocol based on the synthesis of similar compounds. Reaction conditions may need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of an alcohol and a base (e.g., KOH in ethanol).

  • Addition of Carbon Disulfide: Cool the solution in an ice bath and add carbon disulfide (excess, e.g., 2-3 equivalents) dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, and then heat to reflux for several hours to promote cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into an excess of cold water. Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration, wash with water, and air dry.

Purification by Recrystallization

  • Solvent Selection: Choose an appropriate solvent (e.g., ethanol) based on small-scale solubility tests.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Anthranilic Acid + Carbon Disulfide Reaction Reaction & Cyclization Start->Reaction Workup Acidic Work-up Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Charcoal Charcoal Treatment (Optional) Recrystallization->Charcoal HotFiltration Hot Filtration Charcoal->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Filtration & Drying Crystallization->Isolation PureProduct Pure this compound Isolation->PureProduct

Caption: Experimental Workflow for Synthesis and Purification.

troubleshooting_purification start Crude Product recrystallization Attempt Recrystallization start->recrystallization outcome Observe Outcome recrystallization->outcome good_crystals Pure Crystals Formed outcome->good_crystals Success oiling_out Product Oils Out outcome->oiling_out Problem low_yield Low Yield outcome->low_yield Problem colored_product Product is Colored outcome->colored_product Problem solution_oil Re-heat, add more solvent, cool slowly oiling_out->solution_oil solution_yield Use minimum hot solvent, use anti-solvent, cool slowly low_yield->solution_yield solution_color Use Activated Charcoal during recrystallization colored_product->solution_color solution_oil->recrystallization solution_yield->recrystallization solution_color->recrystallization

Caption: Troubleshooting Logic for Recrystallization Issues.

References

"troubleshooting low bioactivity in benzothiazine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiazine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My benzothiazine derivative shows lower than expected antimicrobial activity. What are the potential reasons?

A1: Low antimicrobial activity in benzothiazine derivatives can often be attributed to specific structural features. Based on structure-activity relationship (SAR) studies, consider the following:

  • Substituents on the Thiazine Ring Nitrogen: The nature of the group on the nitrogen atom of the thiazine ring is crucial. Some studies have shown that compounds with a hydrogen atom or a small alkyl group, like an ethyl group, on this nitrogen exhibit better antibacterial activity against Gram-positive bacteria.[1] If your derivative has a bulky substituent at this position, it might hinder its interaction with the bacterial target.

  • Substituents on the Benzoyl Moiety: The position and type of substituent on the benzene ring of the benzoyl moiety significantly influence activity. Higher antimicrobial activity has been observed in derivatives with a methyl group, or a halogen (chlorine or bromine) at the para position of this ring.[1] Similar positive effects have been noted with a bromine or chlorine atom at the meta position.[1]

  • Spectrum of Activity: Benzothiazine derivatives often exhibit selective activity. Many are potent against Gram-positive bacteria (like Bacillus subtilis and Staphylococcus aureus) but show little to no activity against Gram-negative bacteria (such as Proteus vulgaris and Salmonella typhimurium).[1] Ensure your target organism is appropriate for this class of compounds.

  • Lipophilicity: The overall lipophilicity of the molecule can affect its ability to penetrate bacterial membranes. In some cases, increased lipophilicity correlates with enhanced antibacterial and radical scavenging activities.

Troubleshooting Steps:

  • Review the Structure: Compare the structure of your derivative with those known to have high activity (see Table 1).

  • Verify Compound Integrity: Ensure the purity and stability of your compound. Degradation can lead to a loss of activity.

  • Re-evaluate Target Organism: Confirm that you are testing against a susceptible bacterial species.

  • Optimize Assay Conditions: Review the experimental protocol for potential issues (see Experimental Protocols and related FAQs).

Q2: I am observing inconsistent results in my broth microdilution assay for Minimum Inhibitory Concentration (MIC) determination. What could be the cause?

A2: Inconsistent MIC values are a common issue. Here are some potential causes and troubleshooting steps:

  • Inoculum Density: The concentration of bacteria at the start of the assay is critical. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.

  • Compound Precipitation: Your benzothiazine derivative may have poor solubility in the broth, leading to precipitation at higher concentrations and inaccurate results.

  • Improper Serial Dilutions: Errors in performing the two-fold serial dilutions of your compound will lead to incorrect final concentrations in the wells.

  • Contamination: Contamination of the bacterial culture or the assay plate can interfere with growth and lead to erroneous results.

  • Incubation Time and Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the observed MIC.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Check Solubility: Visually inspect the wells with the highest concentrations of your compound for any signs of precipitation. If solubility is an issue, consider using a co-solvent (ensure the solvent itself doesn't have antimicrobial activity at the concentration used).

  • Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate serial dilutions.

  • Aseptic Technique: Maintain strict aseptic technique throughout the procedure to prevent contamination.

  • Consistent Incubation: Use a calibrated incubator and ensure a consistent incubation period for all assays.

Q3: My benzothiazine derivative, intended as an anti-inflammatory agent, shows weak inhibition of COX enzymes. Why might this be?

A3: The anti-inflammatory activity of many benzothiazine derivatives is mediated through the inhibition of cyclooxygenase (COX) enzymes. Weak inhibition could be related to several structural and experimental factors:

  • Structural Modifications: The structure of the benzothiazine core and its substituents are critical for COX inhibition. For example, some studies indicate that a methyl group at the R1 position of the thiazine nitrogen is important for anti-inflammatory activity.[2] The nature of the heterocyclic ring in the amide side chain also significantly influences activity.[2]

  • COX Isoform Selectivity: Your compound might be a selective inhibitor of one COX isoform (e.g., COX-2) over the other (COX-1). The assay you are using should be able to distinguish between the two. Some newer derivatives show high selectivity for COX-2.

  • Assay Conditions: The conditions of your in vitro COX inhibition assay can significantly impact the results. Factors such as the concentration of the substrate (arachidonic acid) and the pre-incubation time with the inhibitor can alter the apparent IC50 value.

  • Compound Stability: The compound may be unstable in the assay buffer, leading to a lower effective concentration.

Troubleshooting Steps:

  • SAR Analysis: Compare the structure of your compound to known potent COX inhibitors like meloxicam and piroxicam.

  • Use a Validated Assay: Employ a validated COX inhibition assay that allows for the determination of IC50 values for both COX-1 and COX-2.

  • Optimize Assay Parameters: Investigate the effect of substrate concentration and pre-incubation time on the inhibitory activity of your compound.

  • Assess Compound Stability: Determine the stability of your derivative under the assay conditions.

Q4: I am seeing high background or low signal in my MTT cytotoxicity assay. What are the common pitfalls?

A4: The MTT assay measures cell viability by assessing mitochondrial metabolic activity. Issues with this assay can arise from several sources:

  • Interference from the Compound: Some compounds can chemically reduce the MTT reagent, leading to a false-positive signal (high background).

  • Phenol Red Interference: The phenol red in cell culture medium can interfere with the absorbance reading of the formazan product.

  • Incomplete Solubilization of Formazan Crystals: If the formazan crystals are not fully dissolved, the absorbance readings will be artificially low.

  • Cell Seeding Density: An inappropriate number of cells seeded in the wells can lead to either a weak signal (too few cells) or a plateau in the signal (too many cells).

  • Contamination: Microbial contamination can metabolize the MTT reagent, leading to inaccurate results.

Troubleshooting Steps:

  • Run a Compound Control: Include control wells with your compound and MTT reagent in cell-free media to check for direct reduction of MTT.

  • Use Phenol Red-Free Medium: During the MTT incubation step, use a medium without phenol red.

  • Ensure Complete Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization solution (e.g., DMSO). You can aid this by gentle shaking.

  • Optimize Cell Number: Perform a cell titration experiment to determine the optimal seeding density for your cell line and experiment duration.

  • Maintain Aseptic Conditions: Use proper aseptic techniques to prevent contamination.

Quantitative Data Summary

Table 1: Antimicrobial Activity of Selected Benzothiazine Derivatives

Compound IDTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
31 Bacillus subtilis25-60025-600[1]
33 Bacillus subtilis25-60025-600[1]
38 Bacillus subtilis25-60025-600[1]
53 Staphylococcus aureus100-500200-400[1]
58 Staphylococcus aureus100-500200-400[1]
60 Staphylococcus aureus100-500200-400[1]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration). A range is provided as reported in the source literature.

Table 2: In Vitro COX Inhibition of Selected Benzothiazine Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Meloxicam 17.5510.351.70
BS23 241.6413.1918.32
BS24 126.5426.344.80
BS26 128.7318.207.07
BS27 116.8925.554.57
BS28 95.8812.467.69
BS29 124.8117.807.01

Note: IC50 is the concentration of the compound that causes 50% inhibition of the enzyme. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocols

1. Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard clinical laboratory procedures.

  • Materials:

    • Sterile 96-well microtiter plates

    • Bacterial culture in logarithmic growth phase

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

    • Stock solution of the benzothiazine derivative in a suitable solvent (e.g., DMSO)

    • Sterile pipette tips and multichannel pipette

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound at a high concentration (e.g., 10 mg/mL in DMSO).

    • In the first column of a 96-well plate, add 100 µL of sterile broth to all wells except the first one (A1). In well A1, add 200 µL of the test compound at twice the highest desired final concentration.

    • Perform two-fold serial dilutions by transferring 100 µL from well A1 to B1, mixing thoroughly, and then transferring 100 µL from B1 to C1, and so on, down the column. Discard 100 µL from the last well. This will create a gradient of compound concentrations.

    • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted bacterial suspension to each well of the plate, including a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

    • Cover the plate and incubate at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. In Vitro COX-1/COX-2 Inhibition Assay

This is a general protocol for a colorimetric or fluorometric COX inhibitor screening assay.

  • Materials:

    • Purified ovine or human COX-1 and COX-2 enzymes

    • Assay buffer (e.g., Tris-HCl)

    • Heme cofactor

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • Test compound (benzothiazine derivative) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well plate

    • Plate reader

  • Procedure:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add a small volume of the test compound at various concentrations to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Immediately after adding the substrate, add the colorimetric/fluorometric probe.

    • Incubate the plate for a short period (e.g., 2-5 minutes) at 37°C.

    • Stop the reaction (if necessary, depending on the kit) and read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

3. MTT Assay for Cytotoxicity

This protocol is for assessing the cytotoxicity of benzothiazine derivatives on adherent cell lines.

  • Materials:

    • Adherent cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Test compound dissolved in a suitable solvent

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Phosphate-buffered saline (PBS)

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of the benzothiazine derivative. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After the incubation period, remove the medium containing the compound.

    • Add 100 µL of fresh, serum-free, and phenol red-free medium to each well, followed by 10 µL of the MTT stock solution.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: Troubleshooting workflow for low bioactivity.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation benzothiazine Benzothiazine Derivatives benzothiazine->cox1 May Inhibit benzothiazine->cox2 Inhibits

Caption: COX inhibition signaling pathway.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Stock & Serial Dilutions inoculate Inoculate 96-well Plate compound_prep->inoculate inoculum_prep Prepare & Standardize Bacterial Inoculum inoculum_prep->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination.

References

"optimizing reaction conditions for 4H-3,1-benzothiazine-2-thiol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4H-3,1-benzothiazine-2-thiol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial for this cyclization. A base that is too weak may not sufficiently deprotonate the amine, while an overly strong base can lead to side reactions. Similarly, the solvent needs to effectively dissolve the reactants and facilitate the reaction. Refer to the data in Table 1 for guidance on selecting appropriate bases and solvents.

  • Moisture in Reagents or Solvents: Moisture can react with carbon disulfide and other intermediates, leading to unwanted byproducts. Ensure all reagents and solvents are anhydrous.

  • Degradation of Starting Material: The starting material, particularly 2-aminobenzylamine, can be susceptible to oxidation. Use fresh, high-purity starting materials.

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: A common side product in reactions involving amines and carbon disulfide is the corresponding thiourea.

  • Side Product Formation: The formation of N,N'-disubstituted thioureas can occur if the intermediate dithiocarbamate does not cyclize efficiently. This can be influenced by the reaction conditions.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of the amine component can favor thiourea formation.

    • Reaction Temperature: While many procedures are run at room temperature, gentle heating might in some cases promote the intramolecular cyclization over intermolecular side reactions. However, excessive heat can lead to decomposition. Careful temperature optimization is key.

    • Choice of Base: A suitable base can promote the desired cyclization pathway.

Q3: The purification of my crude this compound is proving difficult. What are the best practices?

A3: Purification can be challenging due to the nature of the product and potential impurities.

  • Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems, such as ethanol, methanol, or mixtures of ethyl acetate and hexanes, to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Washing: Washing the crude product with a suitable solvent can help remove some impurities before further purification steps.

Q4: My reaction is not proceeding at all, what should I check?

A4: If the reaction fails to start, consider the following:

  • Purity of Starting Materials: Impurities in the 2-aminobenzylamine or carbon disulfide can inhibit the reaction. Verify the purity of your starting materials.

  • Activity of the Base: If using a solid base, ensure it has not been deactivated by absorbing atmospheric moisture or carbon dioxide.

  • Reaction Setup: Double-check your reaction setup to ensure all components were added in the correct order and amounts.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 4H-3,1-Benzothiazine-2-thione Derivatives

Starting MaterialBase (Equivalents)SolventTemperatureReaction TimeYield (%)Reference
(E)-3-(2-aminophenyl)acrylateDABCO (1.0)DMSORoom Temperature~48 hours70-85[1]
(E)-3-(2-aminoaryl)acrylonitrilesDABCO (1.0)DMSORoom Temperature~48 hoursModerate[1]
2-azidobenzaldehydes, benzoic acid, isocyanidesK2CO3CH3CNRefluxNot specifiedGood[2]

Experimental Protocols

Representative Protocol for the Synthesis of 4H-3,1-Benzothiazine-2-thione Derivatives

This protocol is adapted from a general procedure for the synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones.[1]

Materials:

  • (E)-3-(2-aminoaryl)acrylate (or a similar suitable precursor like 2-aminobenzylamine)

  • Carbon Disulfide (CS2)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the (E)-3-(2-aminoaryl)acrylate (1.0 mmol) in anhydrous DMSO (5 mL), add DABCO (1.0 mmol).

  • Slowly add carbon disulfide (4.0 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 48 hours.

  • Upon completion, quench the reaction by pouring the mixture into water (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4H-3,1-benzothiazine-2-thione derivative.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2_aminobenzylamine 2-Aminobenzylamine Dithiocarbamate Dithiocarbamate Intermediate 2_aminobenzylamine->Dithiocarbamate + CS2 + Base CS2 Carbon Disulfide (CS2) Benzothiazine This compound Dithiocarbamate->Benzothiazine Intramolecular Cyclization

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? (Check TLC) check_yield->incomplete_reaction Yes side_products Side Product Formation? (e.g., Thiourea) check_purity->side_products Yes success Successful Synthesis check_purity->success No optimize_conditions Optimize Reaction Conditions: - Extend reaction time - Change base/solvent - Check reagent purity incomplete_reaction->optimize_conditions purification_issue Purification Difficulty? side_products->purification_issue side_products->optimize_conditions optimize_purification Optimize Purification: - Recrystallization with  different solvents - Column chromatography purification_issue->optimize_purification optimize_conditions->start optimize_purification->start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

"side reactions to avoid in 4H-3,1-benzothiazine-2-thiol preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4H-3,1-benzothiazine-2-thiol, a crucial intermediate for researchers in drug development and materials science.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned dark brown/black, and I have a low yield of the desired product. What is the likely cause?

This is a common issue and often points to the oxidation of the starting material, 2-aminobenzyl alcohol. The benzylic alcohol and the aromatic amine are both susceptible to oxidation, which can lead to the formation of 2-aminobenzaldehyde and subsequently 2-aminobenzoic acid, as well as other colored polymeric byproducts.[1][2][3]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Reagent Quality: Use high-purity 2-aminobenzyl alcohol. If the starting material is discolored (yellow or brown), it may already be partially oxidized and should be purified before use.[4]

  • Temperature Control: Avoid excessive heating, as this can accelerate oxidation and other side reactions.

Q2: I'm observing a significant amount of an insoluble, sticky solid in my reaction flask. What is this byproduct?

The formation of an insoluble, often polymeric, material is likely due to the polymerization of 2-aminobenzyl alcohol. This is particularly prevalent under acidic conditions.[5][6] The amino group can also contribute to polymerization pathways.

Troubleshooting Steps:

  • pH Control: Maintain a neutral or slightly basic reaction medium. If acidic conditions are required for a specific protocol, consider adding the acid at a later stage or using a milder acid.

  • Protecting Groups: In more complex syntheses, protection of the amino or alcohol group might be necessary to prevent polymerization, though this adds extra steps to the synthesis.

Q3: My product yield is low, and I'm recovering a significant amount of unreacted 2-aminobenzyl alcohol. What could be the problem?

Low conversion can be attributed to several factors related to the formation and cyclization of the dithiocarbamate intermediate. The initial reaction between the amine of 2-aminobenzyl alcohol and carbon disulfide forms a dithiocarbamate salt.[7][8][9] If this intermediate does not form efficiently or fails to cyclize, the starting material will remain.

Troubleshooting Steps:

  • Base Selection: The choice and stoichiometry of the base are crucial for the formation of the dithiocarbamate. A suitable base (e.g., a tertiary amine like triethylamine or a mild inorganic base) is necessary to deprotonate the amine, facilitating its attack on carbon disulfide.

  • Solvent: The reaction is typically performed in a polar aprotic solvent that can solubilize the starting materials and the dithiocarbamate intermediate.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to promote the cyclization of the dithiocarbamate intermediate. Monitor the reaction by TLC to determine the optimal reaction time.

Q4: I've isolated a product with a different mass spectrum and NMR profile than expected. Could another heterocyclic ring have formed?

While the formation of the this compound is the expected pathway, alternative cyclization pathways can occur, especially with bifunctional starting materials like 2-aminobenzyl alcohol. For instance, reactions of β-amino alcohols with carbon disulfide can sometimes lead to oxazolidinethiones under certain conditions.[10] Although this is a different substrate, it highlights the possibility of alternative ring closures.

Troubleshooting Steps:

  • Careful Control of Reaction Conditions: Strictly adhere to established protocols for the synthesis. The choice of base and reaction temperature can influence the regioselectivity of the cyclization.

  • Thorough Characterization: In case of unexpected results, comprehensive characterization of the byproduct (e.g., using 2D NMR, HRMS, and X-ray crystallography if possible) is necessary to identify its structure and understand the alternative reaction pathway.

Side Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the most common competing side reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-Aminobenzyl Alcohol C Dithiocarbamate Intermediate A->C + CS2, Base E Oxidation Products (2-Aminobenzaldehyde, 2-Aminobenzoic Acid) A->E [O] F Polymerization A->F Acidic Conditions B Carbon Disulfide (CS2) B->C D This compound C->D Intramolecular Cyclization G Alternative Cyclization (e.g., Oxathiazinane derivatives) C->G Alternative Ring Closure

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis problem Low Yield or Impure Product? start->problem check_oxidation Dark Reaction Mixture or Colored Impurities? problem->check_oxidation Yes end End problem->end No solve_oxidation Use Inert Atmosphere Degas Solvents Purify Starting Material check_oxidation->solve_oxidation Yes check_polymer Insoluble/Sticky Byproduct? check_oxidation->check_polymer No success Successful Synthesis solve_oxidation->success solve_polymer Ensure Neutral/Basic pH Avoid Strong Acids check_polymer->solve_polymer Yes check_conversion High Amount of Unreacted Starting Material? check_polymer->check_conversion No solve_polymer->success solve_conversion Optimize Base and Solvent Adjust Reaction Time/Temp. check_conversion->solve_conversion Yes check_structure Unexpected Spectral Data? check_conversion->check_structure No solve_conversion->success solve_structure Re-evaluate Reaction Conditions Characterize Byproduct check_structure->solve_structure Yes check_structure->end No solve_structure->success

Caption: A step-by-step workflow for troubleshooting the synthesis of this compound.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol provides a general method for the synthesis, incorporating measures to minimize common side reactions.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzyl alcohol (1 eq.).

    • Dissolve the starting material in a suitable polar aprotic solvent (e.g., ethanol, THF, or DMF) that has been previously degassed.

    • Flush the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition:

    • Add a suitable base (e.g., triethylamine, 1.1 eq.) to the reaction mixture and stir for 10-15 minutes at room temperature.

    • Slowly add carbon disulfide (1.1 eq.) to the mixture. An exotherm may be observed. Maintain the temperature with a water bath if necessary.

  • Reaction:

    • After the addition of carbon disulfide is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • Continue heating until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Acidify the residue with a dilute aqueous acid (e.g., 1M HCl) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Quantitative Data Summary

ParameterConditionExpected Impact on Main Product YieldLikelihood of Side Product Formation
Atmosphere AirDecreasedHigh (Oxidation)
Inert (N₂ or Ar)IncreasedLow
pH AcidicSignificantly DecreasedHigh (Polymerization)
Neutral/Slightly BasicOptimalLow
Temperature Too HighDecreasedHigh (Oxidation, Polymerization)
ModerateOptimalLow
Base Absent or WeakLow ConversionLow (but main reaction won't proceed efficiently)
Appropriate StoichiometryOptimalLow

References

"stability issues of 4H-3,1-benzothiazine-2-thiol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4H-3,1-benzothiazine-2-thiol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides

Issue: Precipitation or cloudiness observed in the solution upon storage.

Question Possible Cause Troubleshooting Steps
Why is my this compound solution turning cloudy or showing precipitation over time? Low Solubility: The compound may have limited solubility in the chosen solvent, leading to precipitation, especially at lower temperatures. While specific solubility data is not widely available, some benzothiazine derivatives are known to have low solubility in common solvents like ethanol.[1]1. Solvent Selection: Test solubility in a range of solvents. Polar aprotic solvents such as DMSO or acetone, and chlorinated solvents like chloroform or dichloromethane may offer better solubility.[1] 2. Co-solvents: Consider using a co-solvent system to improve solubility. 3. Temperature Control: Store the solution at a constant, appropriate temperature. Avoid freeze-thaw cycles. 4. Concentration: Prepare solutions at the lowest effective concentration to prevent saturation.
Degradation: The precipitate could be a degradation product. Benzothiazine derivatives can be unstable in solution.[2]1. Characterize the Precipitate: If possible, isolate and analyze the precipitate using techniques like NMR or mass spectrometry to identify if it is the original compound or a degradation product. 2. Follow Stability Guidelines: Refer to the FAQ section for recommended storage conditions to minimize degradation.

Issue: Loss of compound activity or concentration over time.

Question Possible Cause Troubleshooting Steps
I'm observing a decrease in the concentration or activity of my this compound solution. What could be the reason? Chemical Degradation: The benzothiazine ring system can be susceptible to degradation, particularly under acidic or basic conditions.[2] The thiol group is also prone to oxidation.1. pH Control: Ensure the pH of your solution is neutral and buffered if necessary. Avoid strongly acidic or basic conditions. 2. Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. 3. Light Protection: Store solutions in amber vials or protected from light to prevent photo-degradation. 4. Purity Check: Regularly check the purity of the solution using techniques like HPLC to monitor for the appearance of degradation products.
Oxidative Dimerization: Thiol groups can undergo oxidation to form disulfide bonds, leading to dimerization of the compound. This has been observed in related benzothiazine syntheses.[2]1. Reducing Agents: Consider the addition of a small amount of a reducing agent, such as dithiothreitol (DTT), to the solution to prevent disulfide bond formation. Note: This may interfere with some downstream applications. 2. Analytical Monitoring: Use analytical techniques like mass spectrometry to check for the presence of a dimer (expected molecular weight would be double that of the parent compound).

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solutions of this compound?

A1: To maximize stability, solutions of this compound should be stored under the following conditions:

  • Solvent: Use a high-purity, dry, aprotic solvent in which the compound is readily soluble.

  • Temperature: Store at low temperatures (e.g., -20°C or -80°C) for long-term storage. For short-term use, refrigeration (2-8°C) may be sufficient.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • pH: Maintain a neutral pH.

Q2: How can I assess the stability of my this compound solution in a new experimental condition?

A2: A simple stability study can be performed:

  • Prepare the solution under the new experimental conditions (e.g., different buffer, pH, or co-solvent).

  • Divide the solution into several aliquots.

  • Store the aliquots under the intended experimental and storage conditions.

  • At various time points (e.g., 0, 24, 48, 72 hours), analyze an aliquot using a suitable analytical method like HPLC or LC-MS.

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.

Q3: Are there any known incompatible reagents or conditions for this compound?

A3: Based on general chemical principles and data from related compounds:

  • Strong Oxidizing Agents: These can readily oxidize the thiol group.

  • Strong Acids and Bases: Benzothiazine derivatives have shown instability in both acidic and basic conditions.[2]

  • Reactive Thiols: The thiol group of this compound could potentially react with other thiol-containing compounds.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare the solution of this compound under the desired experimental conditions (solvent, buffer, pH, etc.).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample and the standards into the HPLC system.

  • Incubation: Store the remaining sample under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the sample into the HPLC.

  • Data Analysis: Quantify the concentration of this compound at each time point using the calibration curve. The percentage of degradation can be calculated relative to the T0 concentration. Monitor for the appearance of new peaks.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability cluster_causes Potential Causes cluster_solutions Potential Solutions start Experiment with This compound issue Observe Instability? (Precipitation, Activity Loss) start->issue precipitation Precipitation/ Cloudiness issue->precipitation Yes activity_loss Loss of Activity/ Concentration issue->activity_loss end_stable Solution Stable issue->end_stable No solubility_check Check Solubility precipitation->solubility_check degradation_check_precip Suspect Degradation Product precipitation->degradation_check_precip degradation_check_activity Suspect Chemical Degradation activity_loss->degradation_check_activity dimerization_check Suspect Oxidative Dimerization activity_loss->dimerization_check solvent_optimization Optimize Solvent System solubility_check->solvent_optimization storage_optimization Optimize Storage Conditions (Temp, Light, Atmosphere) degradation_check_precip->storage_optimization degradation_check_activity->storage_optimization ph_control Control pH (Buffer) degradation_check_activity->ph_control inert_atmosphere Use Inert Atmosphere dimerization_check->inert_atmosphere solvent_optimization->end_stable storage_optimization->end_stable ph_control->end_stable inert_atmosphere->end_stable end_unstable Further Investigation Needed

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Resolving Ambiguous Peaks in NMR Spectra of Benzothiazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous peaks in the NMR spectra of benzothiazines.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my benzothiazine ¹H NMR spectrum so complex and difficult to interpret?

A1: The aromatic region (typically δ 6.5-8.5 ppm) of benzothiazine spectra is often crowded due to the presence of multiple protons on the fused benzene ring. The exact chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the ring. Electron-donating and electron-withdrawing groups can significantly alter the electron density at different positions, leading to overlapping multiplets. Furthermore, depending on the substitution, the aromatic protons can form complex second-order coupling patterns (e.g., ABX, AA'BB') which are not straightforward to analyze.

Q2: I am observing more signals than expected for the methylene protons in my 1,4-benzothiazine derivative. Why is this happening?

A2: This is a common occurrence due to the presence of a stereocenter in the molecule, which can make the geminal methylene protons diastereotopic. Even in the absence of a formal chiral center, the puckered nature of the thiazine ring can lead to a non-symmetrical environment for the methylene protons, rendering them chemically non-equivalent. These diastereotopic protons will have different chemical shifts and will couple to each other, often resulting in two distinct signals, each appearing as a doublet of doublets (or a more complex multiplet if coupled to other protons).

Q3: My baseline is distorted, and some peaks are broad. What are the common causes and solutions?

A3: Poor baseline and broad peaks can arise from several factors:

  • Poor Shimming: An inhomogeneous magnetic field is a primary cause of peak broadening and distortion. Always ensure the spectrometer is properly shimmed before acquiring data.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

  • Chemical Exchange: If the benzothiazine derivative is undergoing conformational exchange on the NMR timescale, it can lead to broadened signals. Acquiring the spectrum at different temperatures (Variable Temperature NMR) can help to either sharpen the signals (at higher temperatures) or resolve the individual conformers (at lower temperatures).

Q4: How can I confirm the assignment of an N-H proton in my 4H-1,4-benzothiazine spectrum?

A4: The N-H proton of the thiazine ring typically appears as a singlet in the region of δ 8.7-8.8 ppm.[1] To confirm its assignment, you can perform a simple D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it well, and re-acquire the ¹H NMR spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.

Q5: Changing the solvent did not fully resolve my overlapping signals. What advanced NMR techniques can I use?

A5: When simple methods are insufficient, 2D NMR spectroscopy is a powerful tool for resolving ambiguities.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, which is invaluable for resolving overlapping proton signals as the attached carbons often have well-separated chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is essential for determining stereochemistry and the conformation of the thiazine ring.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

Problem: The signals for the aromatic protons in a substituted benzothiazine are overlapping, making assignment and coupling constant determination impossible.

Workflow:

G start Overlapping Aromatic Signals solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆ or Acetone-d₆) start->solvent temp Variable Temperature NMR (Acquire spectra at different temperatures) solvent->temp If still overlapped field Increase Magnetic Field Strength (e.g., 400 MHz to 600 MHz) temp->field If still overlapped cosy Acquire 2D COSY Spectrum field->cosy If still overlapped hsqc_hmbc Acquire 2D HSQC/HMBC Spectra cosy->hsqc_hmbc For C-H correlations resolved Resolved Spectrum & Assignments hsqc_hmbc->resolved

Caption: Workflow for resolving overlapping aromatic signals.

Detailed Steps:

  • Solvent Study: Acquire the ¹H NMR spectrum in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). Aromatic Solvent-Induced Shifts (ASIS), particularly with Benzene-d₆, can significantly alter the chemical shifts of the aromatic protons and resolve overlap.

  • Variable Temperature (VT) NMR: Acquire spectra at a range of temperatures. Changes in temperature can affect molecular tumbling and intermolecular interactions, potentially improving resolution.

  • Higher Field Strength: If available, use a higher field NMR spectrometer. Increased magnetic field strength enhances chemical shift dispersion, spreading out the signals.

  • 2D COSY: This experiment will reveal which aromatic protons are coupled to each other, allowing you to trace the connectivity even in a crowded region.

  • 2D HSQC/HMBC: HSQC will correlate each aromatic proton to its directly attached carbon. Since ¹³C spectra have a much larger chemical shift range, this can effectively resolve the proton signals. HMBC will show long-range correlations, helping to assign protons relative to substituents and quaternary carbons.

Guide 2: Assigning Diastereotopic Methylene Protons

Problem: A CH₂ group in the thiazine ring appears as a complex multiplet, not a simple singlet or triplet, suggesting diastereotopicity.

Workflow:

G start Complex Multiplet for CH₂ cosy Acquire 2D COSY Spectrum start->cosy hsqc Acquire 2D HSQC Spectrum cosy->hsqc Confirm geminal & vicinal coupling noesy Acquire 2D NOESY/ROESY Spectrum hsqc->noesy Correlate to single Carbon assign Assign Protons & Determine Conformation noesy->assign Determine spatial relationships

Caption: Workflow for assigning diastereotopic methylene protons.

Detailed Steps:

  • Analyze the 1D Spectrum: Carefully examine the multiplet structure. Diastereotopic protons (Hₐ and Hₑ) will couple to each other (geminal coupling, ²J) and to any adjacent protons (vicinal coupling, ³J). This often results in two separate signals, each appearing as a doublet of doublets.

  • 2D COSY: A COSY spectrum will show a cross-peak between the two diastereotopic protons, confirming their geminal coupling. It will also show cross-peaks to any vicinal protons they are coupled to.

  • 2D HSQC: An HSQC spectrum is crucial. It will show that both diastereotopic proton signals correlate to the same carbon signal, definitively proving they are a geminal pair.

  • 2D NOESY/ROESY: These experiments can help in assigning the specific chemical shifts to the pseudo-axial and pseudo-equatorial protons based on their spatial proximity to other protons in the molecule, particularly substituents on the ring. For example, a pseudo-axial proton might show a NOE to a pseudo-axial proton on an adjacent carbon.

Data Presentation: Typical NMR Data for 1,4-Benzothiazines

The following tables provide approximate chemical shift ranges and coupling constants for protons and carbons in 1,4-benzothiazine derivatives. Note that these values can vary significantly based on substitution and solvent.

Table 1: Typical ¹H NMR Chemical Shift Ranges for 1,4-Benzothiazine Derivatives

Proton PositionTypical Chemical Shift (δ, ppm)Notes
H-2 (CH₂)3.0 - 4.5Can be diastereotopic, appearing as two distinct multiplets.
H-3 (CH)4.5 - 5.5If substituted.
Aromatic (H-5 to H-8)6.5 - 8.0Highly dependent on substituents. Electron-withdrawing groups shift signals downfield.
N-H (Position 4)8.7 - 9.5Appears as a broad or sharp singlet; exchangeable with D₂O.[1]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for 1,4-Benzothiazine Derivatives

Carbon PositionTypical Chemical Shift (δ, ppm)Notes
C-2 (CH₂)25 - 40
C-3 (CH)45 - 60If substituted.
Aromatic (C-5 to C-8)115 - 140Substituent effects can be predicted using additive rules.
C-4a (quaternary)120 - 130
C-8a (quaternary)140 - 155

Table 3: Typical Proton-Proton Coupling Constants (J, Hz)

Coupling TypeTypical Value (Hz)Notes
²J (Geminal, H-2ax, H-2eq)10 - 15For diastereotopic methylene protons.
³J (Vicinal, ortho-aromatic)7 - 9Coupling between adjacent aromatic protons.
⁴J (Vicinal, meta-aromatic)2 - 3Coupling between aromatic protons separated by two bonds.
⁵J (Vicinal, para-aromatic)< 1Often not resolved.

Experimental Protocols

Protocol 1: D₂O Exchange for N-H Proton Identification

Objective: To confirm the assignment of the N-H proton signal in a 4H-1,4-benzothiazine.

Methodology:

  • Sample Preparation: Prepare the benzothiazine sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity in the final spectrum.

Protocol 2: Acquiring a 2D COSY Spectrum

Objective: To identify proton-proton coupling networks in a benzothiazine derivative.

Methodology:

  • Sample Preparation: Prepare a sample of the benzothiazine derivative with a concentration sufficient for 2D NMR (typically 5-10 mg in 0.5-0.6 mL of deuterated solvent).

  • Spectrometer Setup: Load a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

  • Parameter Optimization:

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Set the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.

    • Use a sufficient number of increments in the indirect dimension (t₁) for desired resolution (e.g., 256-512).

  • Acquisition: Run the 2D experiment.

  • Processing and Analysis: Process the acquired data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. A COSY spectrum displays the 1D ¹H spectrum on both the diagonal and the horizontal/vertical axes. Off-diagonal cross-peaks indicate that the protons at those chemical shifts are scalar-coupled. Trace the correlations to map out the spin systems of the molecule.

References

Technical Support Center: Synthesis of 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis and scale-up of 4H-3,1-benzothiazine-2-thiol. While specific literature on the large-scale synthesis of this exact molecule is limited, the following information is based on established chemical principles for the synthesis of related 3,1-benzothiazine structures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and direct route is the reaction of 2-aminobenzyl alcohol with carbon disulfide (CS₂). This reaction typically proceeds via the formation of a dithiocarbamate intermediate, followed by an intramolecular cyclization to yield the desired product. This approach is favored for its atom economy and the commercial availability of the starting materials.

Q2: What are the critical parameters to control during scale-up?

A2: When scaling up the synthesis, the most critical parameters to monitor and control are:

  • Temperature: The reaction is often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure product stability.

  • Reagent Addition Rate: Slow, controlled addition of carbon disulfide is necessary to manage the reaction exotherm and maintain a safe operating temperature.

  • Mixing: Homogeneous mixing is vital to ensure consistent reaction kinetics and prevent localized "hot spots." Inadequate mixing can lead to lower yields and the formation of impurities.

  • Solvent Choice: The solvent must be able to dissolve the starting materials and intermediates, be inert to the reaction conditions, and have a suitable boiling point for temperature control.

Q3: What are the main safety concerns associated with this synthesis?

A3: The primary safety concerns involve the reagents used:

  • Carbon Disulfide (CS₂): It is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Base (e.g., KOH, Et₃N): Strong bases are corrosive and require appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen Sulfide (H₂S): Depending on the reaction conditions and workup, toxic and flammable hydrogen sulfide gas may be evolved.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting material: 2-aminobenzyl alcohol may have oxidized. 2. Incorrect reaction temperature: Temperature may be too low for cyclization or too high, causing decomposition. 3. Insufficient reaction time. 4. Ineffective base: The base may not be strong enough to facilitate the reaction.1. Verify purity of 2-aminobenzyl alcohol using NMR or melting point analysis. 2. Optimize temperature. Start at a lower temperature (e.g., 0 °C) during CS₂ addition and then gradually warm to reflux to promote cyclization. Monitor with TLC. 3. Extend the reaction time and monitor progress by TLC. 4. Switch to a stronger base (e.g., from triethylamine to potassium hydroxide) or use a different solvent system.
Formation of a White Precipitate (Dithiocarbamate Salt) The dithiocarbamate intermediate has formed but has not cyclized. This is common if the intermediate precipitates from the solution.1. Change the solvent to one that better solubilizes the intermediate (e.g., DMF, DMSO). 2. Increase the reaction temperature after the initial addition of CS₂ to drive the intramolecular cyclization.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of polymeric byproducts. 3. Residual sulfur-containing impurities. 1. Perform a basic aqueous wash (e.g., with NaHCO₃ solution) to remove unreacted 2-aminobenzyl alcohol. 2. Optimize reaction conditions (temperature, concentration) to minimize polymerization. Consider running the reaction at a higher dilution. 3. Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture. Column chromatography can also be used if necessary.
Exotherm is Uncontrollable During Scale-Up 1. Addition rate of CS₂ is too fast. 2. Inadequate cooling or heat transfer. 3. Poor mixing. 1. Reduce the addition rate of carbon disulfide significantly. Use a syringe pump for precise control. 2. Ensure the reactor is equipped with an efficient cooling system (e.g., a larger cooling bath or a jacketed reactor). 3. Increase the stirring speed and ensure the impeller is appropriately sized for the reactor volume.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for a lab-scale synthesis. Adjustments will be necessary for scale-up.

Materials:

  • 2-Aminobenzyl alcohol

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzyl alcohol (1.0 eq) and potassium hydroxide (1.1 eq) in ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add carbon disulfide (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous mixture with dilute HCl until the pH is ~2-3. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from ethanol to obtain pure this compound.

Reaction Parameter Optimization

For scaling up, optimizing reaction parameters is crucial. The following table provides a starting point for optimization studies.

Parameter Condition A (Initial) Condition B (Alternative) Condition C (Alternative) Expected Outcome/Comments
Solvent EthanolTetrahydrofuran (THF)Dimethylformamide (DMF)DMF may improve solubility of intermediates but requires higher temperatures for removal.
Base Potassium Hydroxide (KOH)Triethylamine (Et₃N)Sodium Hydride (NaH)Et₃N is a weaker, non-nucleophilic base. NaH is much stronger and requires an anhydrous solvent like THF.
Temperature 0 °C to RefluxRoom Temperature50 °CHigher initial temperatures may lead to side reactions. Room temperature may require longer reaction times.
Molar Ratio (CS₂) 1.1 eq1.05 eq1.2 eqUsing a slight excess of CS₂ ensures full conversion of the starting material.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Aminobenzyl Alcohol C Potassium Dithiocarbamate Intermediate A->C + KOH / EtOH 0 °C B Carbon Disulfide (CS₂) B->C + KOH / EtOH 0 °C D This compound (Thione Tautomer) C->D Reflux (Intramolecular Cyclization)

Caption: Proposed reaction pathway for the synthesis of this compound.

General Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Dissolve Reactants in Solvent) B 2. Cooling (0-5 °C) A->B C 3. Reagent Addition (Slowly add CS₂) B->C D 4. Reaction (Stir at RT, then Reflux) C->D E 5. Workup (Quench, Acidify, Precipitate) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Purification (Recrystallization) F->G H 8. Analysis (NMR, MS, MP) G->H

Caption: Step-by-step workflow for the synthesis and purification process.

Troubleshooting Decision Tree

Troubleshooting_Logic Start Low Product Yield? Purity Check Starting Material Purity Start->Purity Yes Temp Optimize Temperature (e.g., increase reflux time) Start->Temp Yes Time Increase Reaction Time Start->Time Yes Byproduct Side Product Formation? Start->Byproduct Yes Precipitate Intermediate Precipitated? Byproduct->Precipitate Yes Purification Review Purification (Recrystallization solvent) Byproduct->Purification No Solvent Change Solvent (e.g., to DMF) Precipitate->Solvent Yes Heat Increase Temp Post-Addition Precipitate->Heat Yes

Caption: A decision tree to diagnose and resolve low product yield issues.

References

Validation & Comparative

"comparing the efficacy of different 4H-3,1-benzothiazine-2-thiol synthesis routes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a thiol group at the 2-position offers a versatile handle for further functionalization, making the efficient synthesis of 4H-3,1-benzothiazine-2-thiol a critical starting point for the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this important intermediate, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.

Comparison of Synthetic Routes

Two primary strategies have emerged for the synthesis of the 4H-3,1-benzothiazine-2-thione core: a one-pot reaction from 2-aminobenzyl alcohol and carbon disulfide, and a multi-step approach involving the cyclization of a pre-formed thiourea derivative.

ParameterRoute 1: One-Pot Synthesis from 2-Aminobenzyl AlcoholRoute 2: Passerini/Staudinger/Aza-Wittig/Cyclization
Starting Materials 2-Aminobenzyl alcohol, Carbon disulfide2-Azidobenzaldehyde, Benzoic acid, Isocyanide, Triphenylphosphine, Carbon disulfide, Secondary amine
Key Intermediates DithiocarbamateAzide, Iminophosphorane, Isothiocyanate, Thiourea
Reaction Steps One-potMulti-step sequential reaction
Typical Yield Moderate to GoodGood (72-84% for the final cyclization step)[1]
Reaction Conditions Base (e.g., KOH or Et3N), Room temperature to refluxVaries per step: Room temperature for Passerini, 40 °C for aza-Wittig with CS2, Reflux for cyclization[1]
Catalyst/Reagent BaseTriphenylphosphine, K2CO3 (for cyclization)[1]
Advantages Atom economical, fewer steps, readily available starting materials.Modular, allows for diverse substitution patterns.
Disadvantages Potential for side product formation, optimization of reaction conditions may be required.Longer overall sequence, requires synthesis of starting azide.

Experimental Protocols

Route 1: One-Pot Synthesis from 2-Aminobenzyl Alcohol and Carbon Disulfide

This method provides a direct and efficient approach to the 4H-3,1-benzothiazine-2-thione scaffold.

Experimental Procedure:

To a solution of 2-aminobenzyl alcohol (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (10 mL), a base such as potassium hydroxide (1.2 mmol) or triethylamine (1.5 mmol) is added. The mixture is stirred at room temperature for 10-15 minutes. Carbon disulfide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., 1N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Sequential Passerini/Staudinger/Aza-Wittig/Cyclization Approach

This multi-step synthesis allows for the construction of substituted 2-amino-4H-3,1-benzothiazines, which can be conceptually adapted for the synthesis of the 2-thiol analog by using carbon disulfide in the aza-Wittig step.

Experimental Procedure (Adapted for 2-Thiol Synthesis):

  • Step 1: Passerini Reaction: A mixture of 2-azidobenzaldehyde (1.0 mmol), benzoic acid (1.0 mmol), and an isocyanide (1.0 mmol) in a suitable solvent like dichloromethane is stirred at room temperature for 24 hours to yield the α-acyloxy amide intermediate.

  • Step 2: Staudinger and Aza-Wittig Reaction: The azide intermediate from the previous step is dissolved in a solvent such as acetonitrile, and triphenylphosphine (1.1 mmol) is added. The mixture is stirred until the azide is consumed (monitored by TLC or IR spectroscopy). An excess of carbon disulfide (CS2) is then added, and the reaction is heated to 40°C to form the isothiocyanate intermediate via the aza-Wittig reaction.[1]

  • Step 3: Thiourea Formation and Cyclization: A secondary amine (1.1 mmol) is added to the solution containing the isothiocyanate to form the corresponding thiourea intermediate. Subsequently, a base such as potassium carbonate (K2CO3) is added, and the mixture is heated to reflux.[1] The reaction proceeds via an intramolecular nucleophilic substitution to yield the 4H-3,1-benzothiazine product.[1] The reaction mixture is then worked up by standard aqueous extraction procedures, and the product is purified by column chromatography.

Visualizing the Synthetic Pathways

To better understand the logical flow and key transformations in each synthetic route, the following diagrams are provided.

G Route 1: One-Pot Synthesis 2-Aminobenzyl Alcohol 2-Aminobenzyl Alcohol Dithiocarbamate Intermediate Dithiocarbamate Intermediate 2-Aminobenzyl Alcohol->Dithiocarbamate Intermediate + CS2, Base Carbon Disulfide Carbon Disulfide Carbon Disulfide->Dithiocarbamate Intermediate Base Base Base->Dithiocarbamate Intermediate This compound This compound Dithiocarbamate Intermediate->this compound Intramolecular Cyclization

Caption: One-pot synthesis of this compound.

G Route 2: Multi-Step Synthesis cluster_passerini Passerini Reaction cluster_staudinger_aza_wittig Staudinger & Aza-Wittig cluster_cyclization Thiourea Formation & Cyclization 2-Azidobenzaldehyde 2-Azidobenzaldehyde Azide Intermediate Azide Intermediate 2-Azidobenzaldehyde->Azide Intermediate Benzoic Acid Benzoic Acid Benzoic Acid->Azide Intermediate Isocyanide Isocyanide Isocyanide->Azide Intermediate Iminophosphorane Iminophosphorane Azide Intermediate->Iminophosphorane + PPh3 Azide Intermediate->Iminophosphorane Isothiocyanate Isothiocyanate Iminophosphorane->Isothiocyanate + CS2 Iminophosphorane->Isothiocyanate Thiourea Intermediate Thiourea Intermediate Isothiocyanate->Thiourea Intermediate + Secondary Amine Isothiocyanate->Thiourea Intermediate 4H-3,1-Benzothiazine 4H-3,1-Benzothiazine Thiourea Intermediate->4H-3,1-Benzothiazine + Base, Heat Thiourea Intermediate->4H-3,1-Benzothiazine

References

A Comparative Guide to the Validation of Analytical Methods for 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4H-3,1-benzothiazine-2-thiol, a heterocyclic compound of interest in pharmaceutical research. The validation of analytical methods is a critical step in drug development and quality control, ensuring the reliability, accuracy, and precision of results. This document outlines the key validation parameters for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, and provides hypothetical experimental data to guide researchers in their method validation studies.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC is often preferred for its high resolution and specificity, while UV-Vis spectrophotometry offers a simpler and more cost-effective alternative for routine analysis.

Table 1: Comparison of Validation Parameters for HPLC and UV-Vis Spectrophotometry

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Specificity High (separation from impurities)Moderate (potential interference)
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mL
Robustness HighModerate

Experimental Protocols

A detailed experimental protocol is essential for the successful validation of an analytical method. The following is a hypothetical protocol for the validation of an HPLC method for the quantification of this compound.

HPLC Method Validation Protocol

1. Objective: To validate a reverse-phase HPLC method for the accurate and precise quantification of this compound in a bulk drug substance.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30 °C

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Validation Parameters and Acceptance Criteria:

  • Specificity: The method should be able to resolve this compound from its potential impurities and degradation products. This can be assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

    • Acceptance Criteria: The peak for this compound should be pure and free from any co-eluting peaks.

  • Linearity: Analyze five concentrations of the working standard solutions in triplicate. Plot a calibration curve of the peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Acceptance Criteria: The mean percent recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be less than 1.0% for repeatability and less than 2.0% for intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2°C) and assess the impact on the results.

    • Acceptance Criteria: The %RSD of the results from the varied conditions should not be significantly different from the nominal conditions.

Visualizations

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Documentation A Select HPLC Parameters (Column, Mobile Phase, etc.) B Optimize Chromatographic Conditions A->B C Define Validation Parameters (Linearity, Accuracy, Precision, etc.) B->C D Set Acceptance Criteria C->D E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Compile Validation Report J->K L Method Implementation K->L

Caption: Workflow for the validation of an HPLC analytical method.

Hypothetical Signaling Pathway

Given that some benzothiazine derivatives have shown anticancer activity, a validated analytical method would be crucial for pharmacokinetic and pharmacodynamic studies. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might exert its effect.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase Cascade (e.g., MAPK/ERK) A->B D Transcription Factors B->D C This compound Derivative C->B E Gene Expression D->E F Cell Proliferation & Survival E->F

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

A Comparative Analysis of 4H-3,1-Benzothiazine-2-thiol and Other Benzothiazole Derivatives in Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant focus on the development of novel heterocyclic compounds that can effectively target cancer cells while minimizing toxicity to normal tissues. Among these, benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating a broad spectrum of activity against various cancer cell lines. This guide provides a detailed comparison of the anticancer activity of a specific derivative, 4H-3,1-benzothiazine-2-thiol, with other notable benzothiazole derivatives, supported by experimental data and an examination of their mechanisms of action.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of various benzothiazole derivatives is a key indicator of their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of 4H-3,1-benzothiazine derivatives and other major classes of benzothiazole compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of 4H-3,1-Benzothiazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-Aryl-4H-3,1-benzothiazine derivativeHuman bladder cancer (HCV29T)Varies with substitution[1]
2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine derivativeHuman breast cancer (T47D)Comparable to cisplatin[2]

Table 2: Anticancer Activity of 2-Substituted Benzothiazole Derivatives

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2-Mercaptobenzothiazole XC-5914T1 (Mouse mammary tumor)1.2 ± 0.3[3]
XC-591A549 (Human lung carcinoma)2.4 ± 0.7[3]
XC-591HeLa (Human cervical cancer)4.3 ± 1.6[3]
Substituted 2-mercaptobenzothiazoleAsPC-1, BxPC-3, Capan-2 (Pancreatic)Varies (low µM)[2]
2-Aminobenzothiazole Compound 13HCT116 (Colon carcinoma)6.43 ± 0.72[4][5]
Compound 13A549 (Lung cancer)9.62 ± 1.14[4][5]
Compound 20HepG2 (Liver cancer)9.99[4][5]
Compound 20HCT-116 (Colon carcinoma)7.44[4][5]
OMS5A549 (Lung cancer)22.13[5][6]
OMS14A549 (Lung cancer)34.09[5][6]
2-Arylbenzothiazole Fluorinated derivative 1MCF-7 (Breast adenocarcinoma)0.57 (GI50)[7]
Fluorinated derivative 2MCF-7 (Breast adenocarcinoma)0.4 (GI50)[7]
Naphthalimide derivative 66HT-29 (Colon)3.72 ± 0.3[7]
Naphthalimide derivative 67HT-29 (Colon)3.47 ± 0.2[7]
Benzothiazole-2-thiol Compound 7eSKRB-3 (Breast cancer)0.0012[8][9]
Compound 7eSW620 (Colon adenocarcinoma)0.0043[8][9]
Compound 7eA549 (Lung carcinoma)0.044[8][9]
Compound 7eHepG2 (Hepatocellular carcinoma)0.048[8][9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of benzothiazole derivatives.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Benzothiazole derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[12]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[12]

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

1. Induction of Apoptosis: A common mechanism of action for many benzothiazole derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[14][15] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and activation of caspases.[15]

Benzothiazole Derivative Benzothiazole Derivative ROS Production ROS Production Benzothiazole Derivative->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Induction of apoptosis by benzothiazole derivatives.

2. Kinase Inhibition: Many benzothiazole derivatives function as inhibitors of various protein kinases that are crucial for cancer cell signaling. These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as PI3K, Akt, and mTOR.[4][16] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest and inhibition of proliferation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->EGFR Inhibition Benzothiazole Derivative->PI3K Inhibition Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Mechanism of Action Studies->Signaling Pathway Analysis (Western Blot) End End Apoptosis Assay (Annexin V/PI)->End Signaling Pathway Analysis (Western Blot)->End

References

A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of various benzothiazine analogs, drawing upon published experimental data. The information is intended to assist researchers and professionals in the fields of medicinal chemistry and drug development in understanding the potential of this heterocyclic scaffold in the ongoing search for novel antimicrobial agents.

Introduction to Benzothiazine Analogs

Benzothiazines are a class of heterocyclic compounds containing a benzene ring fused to a thiazine ring. These structures have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, their antimicrobial properties present a promising avenue for the development of new drugs to combat the growing challenge of antimicrobial resistance. This guide focuses on summarizing and comparing the in vitro efficacy of various benzothiazine derivatives against a range of microbial pathogens.

Comparative Antimicrobial Activity

The antimicrobial activity of benzothiazine analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC values for different series of benzothiazine analogs against various bacterial and fungal strains.

1,2-Benzothiazine Derivatives

A study by Shahid et al. investigated a series of 1,2-benzothiazine derivatives for their activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds were primarily effective against Gram-positive strains, with no significant activity observed against the tested Gram-negative bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzothiazine Analogs (µg/mL) [1]

CompoundBacillus subtilisStaphylococcus aureusProteus vulgarisSalmonella typhimurium
31 500500>600>600
33 400400>600>600
38 200300>600>600
43 100200>600>600
45 50100>600>600
50 25100>600>600
53 200200>600>600
55 100300>600>600
58 50200>600>600
60 25100>600>600
63 100400>600>600
68 50500>600>600
Streptomycin 12.5255050
1,4-Benzothiazine Derivatives

Another study focused on 4H-1,4-benzothiazines and demonstrated a broader spectrum of activity, including efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC) of 4H-1,4-Benzothiazine Analogs (µg/mL) [3]

CompoundEscherichia coliBacillus subtilisStreptomyces griseusFusarium oxysporumAspergillus nigerRhizopus stolonifer
IVa 5841851425985
IVb 15812412815178118

Experimental Protocols

The determination of the antimicrobial efficacy of the synthesized compounds was primarily conducted using the broth microdilution method. This is a standardized technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method

1. Preparation of Microbial Inoculum:

  • Bacterial or fungal strains are cultured on an appropriate agar medium.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized inoculum is then diluted to the final required concentration in the appropriate broth medium.

2. Preparation of Compound Dilutions:

  • Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • The final volume in each well is typically 100-200 µL.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

5. Determination of MBC (Optional):

  • An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate.

  • The plates are incubated for 24-48 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the subculture.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of benzothiazine analogs.

experimental_workflow Experimental Workflow for Antimicrobial Screening of Benzothiazine Analogs start Start synthesis Synthesis of Benzothiazine Analogs start->synthesis purification Purification and Characterization synthesis->purification stock_prep Preparation of Stock Solutions purification->stock_prep mic_testing Broth Microdilution Assay (MIC Determination) stock_prep->mic_testing mbc_testing Subculturing for MBC Determination mic_testing->mbc_testing data_analysis Data Analysis and Comparison mic_testing->data_analysis mbc_testing->data_analysis end End data_analysis->end

Caption: General workflow from synthesis to antimicrobial evaluation.

Mechanism of Action

The precise molecular mechanisms by which benzothiazine analogs exert their antimicrobial effects are not yet fully elucidated and remain an active area of research. While the mechanisms of the structurally related benzothiazole derivatives have been studied more extensively, targeting enzymes like DNA gyrase and dihydropteroate synthase, similar detailed pathways for benzothiazines are not as well-defined.[4] Further investigation is required to identify the specific molecular targets and signaling pathways affected by these compounds in microbial cells.

Conclusion

Benzothiazine analogs represent a valuable scaffold in the development of new antimicrobial agents. The available data indicates that their antimicrobial spectrum can be modulated through chemical modifications, with some derivatives showing potent activity against Gram-positive bacteria and others exhibiting a broader range of action. Further research is warranted to expand the library of these compounds, establish comprehensive structure-activity relationships, and elucidate their mechanisms of action to guide the rational design of more effective and targeted antimicrobial therapies.

References

Cross-Validation of 4H-3,1-Benzothiazine-2-thiol Derivative Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic potential of novel chemical entities is critically assessed through their bioactivity across a spectrum of cell lines. This guide provides a comparative analysis of the anticancer activities of various derivatives of the 4H-3,1-benzothiazine-2-thiol scaffold, a class of compounds that has demonstrated significant promise in preclinical studies. The data presented herein is collated from multiple studies to offer researchers and drug development professionals a comprehensive overview of the cytotoxic profiles and mechanistic insights of these compounds.

Comparative Bioactivity of this compound Derivatives

The antiproliferative effects of this compound derivatives have been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of potency, varies significantly based on the chemical substitutions on the core scaffold and the genetic makeup of the cancer cells. The following table summarizes the IC50 values for several promising derivatives, providing a clear comparison of their efficacy.

DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 7e SKRB-3Breast Cancer0.0012[1][2][3]
SW620Colon Cancer0.0043[1][2][3]
A549Lung Cancer0.044[1][2][3]
HepG2Liver Cancer0.048[1][2][3]
Compound 7d A431Skin Cancer0.020[3]
Compound 7f HeLaCervical CancerNot specified[1][2]
SW480Colon CancerNot specified[1]
Compound 7i HeLaCervical CancerNot specified[1][2]
SW480Colon CancerNot specified[1]
XC-591 4T1Murine Breast CancerMore effective than cisplatin[4]
PB11 U87Glioblastoma< 0.050[5]
HeLaCervical Cancer< 0.050[5]
2-Aryl-4H-3,1-benzothiazines HCV29TBladder CancerNot specified[6]
BChTT A549Lung CancerConcentration-dependent inhibition[7]
HT-29Colon CancerConcentration-dependent inhibition[7]
C6GliomaConcentration-dependent inhibition[7]

Note: "Not specified" indicates that the study mentioned potent activity but did not provide a specific IC50 value in the abstract.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity and cell proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

1. Cell Seeding:

  • Cancer cells are harvested from culture flasks during their logarithmic growth phase.

  • A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 × 10^4 cells/mL).

  • 100 µL of the cell suspension is seeded into each well of a 96-well microtiter plate.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of dilutions of the test compounds are prepared in the cell culture medium.

  • The medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added. A vehicle control (medium with DMSO) and a blank control (medium only) are also included.

  • The plate is incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for an additional 4 hours under the same conditions. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • After the 4-hour incubation, the medium containing MTT is carefully removed.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation of this compound derivatives, the following diagrams illustrate a key signaling pathway affected by these compounds and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HepG2) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Stock & Dilutions) treatment 4. Compound Treatment (Incubate 48-72h) compound_prep->treatment cell_seeding->treatment mtt_assay 5. MTT Assay (Measure Viability) treatment->mtt_assay data_acq 6. Absorbance Reading (570 nm) mtt_assay->data_acq ic50_calc 7. IC50 Calculation (Dose-Response Curve) data_acq->ic50_calc

Experimental workflow for determining IC50 values.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Promotion Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Benzothiazine Benzothiazole Derivative (e.g., PB11) Benzothiazine->PI3K Inhibition Benzothiazine->AKT Inhibition

Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.[5]

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers.[5] Some benzothiazole derivatives, such as PB11, have been shown to exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell proliferation and the induction of apoptosis.[5] The inhibition of PI3K and AKT by these compounds disrupts downstream signaling that would normally promote cell survival, thereby sensitizing cancer cells to programmed cell death.[5] This mechanism of action highlights the potential of this compound derivatives as targeted therapeutic agents.

References

Comparative Analysis of 4H-3,1-Benzothiazine-2-thiol Derivatives: A Structural-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural-activity relationships (SAR) of 4H-3,1-benzothiazine derivatives, with a focus on 2-thio substituted analogs. The information is compiled from various studies to offer insights into their antimicrobial and anticancer potential. While specific data on 4H-3,1-benzothiazine-2-thiol derivatives is limited, this guide draws parallels from structurally related benzothiazine and benzothiazole compounds to infer potential SAR trends.

Antimicrobial Activity of Benzothiazine Derivatives

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazine scaffolds have shown promise in this area. Studies on various derivatives indicate that substitutions on the benzothiazine ring significantly influence their antimicrobial efficacy.

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazine and benzothiazole derivatives against different microbial strains. This data is crucial for understanding how structural modifications impact antimicrobial potency.

Compound IDR Group (at position 2)Bacterial/Fungal StrainMIC (µg/mL)Reference
Series 1: 1,2-Benzothiazine Derivatives
Compound 31HBacillus subtilis25-600[1][2]
Staphylococcus aureus100-500[1][2]
Compound 33HBacillus subtilis25-600[1][2]
Staphylococcus aureus100-500[1][2]
Compound 43HBacillus subtilis25-600[1][2]
Staphylococcus aureus100-500[1][2]
Series 2: 2-Mercaptobenzothiazole Derivatives
Compound 2e-SHStaphylococcus aureus3.12[3]
Compound 2l-SHEscherichia coli25[3]
Series 3: 4H-Pyrimido[2,1-b]benzothiazole Derivatives
Compound 53a4-ethoxyEnterobacter aerogenesZOI = 25 ± 1.115 mm[4]
Compound 53c4-hydroxyEscherichia coliZOI = 24 mm[4]
Bacillus cereusZOI = 24 mm[4]
Compound 53d2-methoxyEnterobacter aerogenesZOI = 23 ± 1.112 mm[4]

Note: ZOI = Zone of Inhibition.

SAR Insights from Antimicrobial Data:

  • Substitution at Position 2: The presence of a free thiol (-SH) group at the 2-position of the benzothiazole ring appears to be important for antibacterial activity, as demonstrated by the potent activity of compounds 2e and 2l against S. aureus and E. coli, respectively.[3] Replacement of the thiol hydrogen with a benzyl group resulted in a considerable loss of activity.[3]

  • Substituents on the Benzene Ring: For 1,2-benzothiazine derivatives, the presence of a methyl, chloro, or bromo group at the para position of the benzoyl moiety was associated with higher antimicrobial activity.[1][2]

  • Fused Ring Systems: The fusion of a pyrimidine ring to the benzothiazole core in 4H-pyrimido[2,1-b]benzothiazoles led to compounds with significant antibacterial activity. Substitutions on the benzothiazole ring of this fused system, such as ethoxy, hydroxy, and methoxy groups, were shown to enhance the activity.[4]

Anticancer Activity of Benzothiazine and Benzothiazole Derivatives

The quest for novel and effective anticancer agents is a continuous effort in medicinal chemistry. Benzothiazine and its analogs have emerged as a promising class of compounds with significant antiproliferative properties against various cancer cell lines.

Quantitative Comparison of Anticancer Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for a selection of benzothiazine and benzothiazole derivatives against different human cancer cell lines.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
Series 1: 2-Aryl-4H-3,1-benzothiazine Derivatives
Compound with chlorine on benzothiazine ringAryl groupHCV29T (Bladder)-[5]
Series 2: 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine Derivatives
-2,4-dihydroxyphenylT47D (Breast)Comparable to cisplatin[6]
Series 3: 2-Substituted Benzothiazole Derivatives
Pyrimidine based isoxazole derivative 34Pyridine containing pyrimidineColo205 (Colon)5.04[7]
U937 (Lymphoma)13.9[7]
MCF-7 (Breast)30.67[7]
A549 (Lung)30.45[7]
Substituted bromopyridine acetamide derivative 29Bromopyridine acetamideSKRB-3 (Breast)0.0012[7]
SW620 (Colon)0.0043[7]
A549 (Lung)0.044[7]
HepG2 (Liver)0.048[7]

SAR Insights from Anticancer Data:

  • Aryl Substitution at Position 2: The presence of an aryl group at the 2-position of the 4H-3,1-benzothiazine scaffold is a common feature in derivatives with anticancer activity.

  • Hydroxyphenyl Substituents: A 2-(2,4-dihydroxyphenyl) substituent on the 4H-3,1-benzothiazine ring system has been shown to impart antiproliferative activity comparable to the standard drug cisplatin.[6]

  • Halogenation: The presence of a chlorine atom on the benzothiazine ring of 2-aryl-4H-3,1-benzothiazine derivatives was found to significantly enhance their cytotoxic effect against bladder cancer cells.[5]

  • Complex Substituents at Position 2 of Benzothiazoles: Elaborate substituents at the 2-position of the benzothiazole ring, such as pyridine-containing pyrimidines and bromopyridine acetamides, have yielded highly potent anticancer agents with IC50 values in the nanomolar range against a variety of cancer cell lines.[7]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized procedures for the key biological assays mentioned in the reviewed literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow for Broth Microdilution Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of test compounds in a 96-well microtiter plate add_inoculum Inoculate each well with the microbial suspension start->add_inoculum inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) inoculum->add_inoculum incubate Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours add_inoculum->incubate read_mic Determine the MIC as the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Detailed Steps:

  • Preparation of Compound Dilutions: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells Seed cells in a 96-well plate and allow to adhere add_compounds Treat cells with various concentrations of the test compounds seed_cells->add_compounds incubate_cells Incubate for a specified period (e.g., 24, 48, or 72 hours) add_compounds->incubate_cells add_mtt Add MTT solution to each well and incubate incubate_cells->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the conversion of MTT to formazan crystals by viable cells.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways in Anticancer Activity

While specific signaling pathways for this compound derivatives are not yet elucidated, studies on related benzothiazole compounds suggest potential mechanisms of action. These often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell proliferation, survival, and migration.

Hypothesized Anticancer Signaling Pathways for Benzothiazole Derivatives

Benzothiazole Benzothiazole Derivative EGFR EGFR Benzothiazole->EGFR Inhibition PI3K PI3K Benzothiazole->PI3K Inhibition AKT AKT Benzothiazole->AKT Inhibition mTOR mTOR Benzothiazole->mTOR Inhibition ERK ERK Benzothiazole->ERK Inhibition JAK JAK Benzothiazole->JAK Inhibition STAT3 STAT3 Benzothiazole->STAT3 Inhibition Apoptosis Apoptosis Benzothiazole->Apoptosis Induction EGFR->PI3K RAS RAS EGFR->RAS EGFR->JAK PI3K->AKT AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation JAK->STAT3 STAT3->Proliferation

Caption: Potential anticancer signaling pathways modulated by benzothiazole derivatives.

Some benzothiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[8] This inhibition can lead to the downregulation of several downstream signaling cascades, including:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.[8]

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is also heavily involved in cell proliferation and survival.[8]

  • JAK/STAT Pathway: This pathway plays a significant role in cytokine signaling and cell proliferation.[8]

By inhibiting these pathways, benzothiazole derivatives can effectively halt cancer cell growth and induce programmed cell death.

Disclaimer: The information presented in this guide is for research and informational purposes only. The signaling pathways depicted are based on studies of related benzothiazole compounds and may not be directly applicable to all this compound derivatives. Further research is needed to elucidate the precise mechanisms of action for this specific class of compounds.

References

Benchmarking Novel Protease Inhibitors: A Comparative Analysis of 4H-3,1-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative performance analysis of a representative 4H-3,1-benzothiazine derivative against established inhibitors of Human Leukocyte Elastase (HLE) and Cathepsin L. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents targeting protease-mediated pathologies.

The 4H-3,1-benzothiazine scaffold has emerged as a promising pharmacophore in medicinal chemistry.[1][2] Derivatives of the closely related 4H-3,1-benzothiazin-4-one class have demonstrated inhibitory activity against key protease enzymes, suggesting their potential as leads for new drug candidates.[3] This guide focuses on two such enzymes: HLE, a serine protease implicated in inflammatory diseases, and Cathepsin L, a cysteine protease involved in cancer progression and other pathologies.

Performance Benchmark: 4H-3,1-Benzothiazine Derivatives vs. Known Inhibitors

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Human Leukocyte Elastase (HLE) Inhibitors

HLE is a primary target in the development of therapies for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome. The performance of a representative 2-alkylthio-4H-3,1-benzothiazin-4-one is compared with several well-established HLE inhibitors below.

Inhibitor ClassCompoundTargetPotency (IC50)
Benzothiazine 2-methylthio-4H-3,1-benzothiazin-4-one (5i) HLE Low Micromolar [3]
SulfonamideSivelestatHLE19-49 nM[4][5][6]
BenzoxazinoneElastase Inhibitor VHLE29.5 nM[7]
Non-peptidicGW-311616HLE22 nM[6][8]
Non-peptidicBAY-678HLE20 nM[5][6][8]
Non-peptidicBAY-85-8501HLE65 pM[5][6]
Cathepsin L Inhibitors

Cathepsin L plays a significant role in tumor metastasis and has been identified as a target for anticancer therapies. A 2-amino-substituted 4H-3,1-benzothiazin-4-one has been identified as a selective and potent inhibitor of this enzyme.[3]

Inhibitor ClassCompoundTargetPotency (IC50)
Benzothiazine 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b) Cathepsin L Potent Inhibitor [3]
EpoxysuccinylCA-074Cathepsin B (also inhibits L)~1,500 nM (for Cathepsin L under reducing conditions)[9]
Peptide AldehydeZ-FY-CHOCathepsin LPotent (specific value not provided)[10]
Peptide AldehydeCathepsin L Inhibitor (CAY23249)Cathepsin L0.85 nM[11]
NaphthalenylsulfonylCompound 12Cathepsin L1.9 nM[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing inhibitor potency against HLE and Cathepsin L.

Protocol 1: Human Leukocyte Elastase (HLE) Inhibition Assay

This assay quantifies the inhibitory effect of a test compound on HLE activity using a fluorogenic substrate.

Materials:

  • Purified Human Leukocyte Elastase

  • Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations.

  • Add 50 µL of the test compound dilutions to the wells of the 96-well plate. Include appropriate controls (no inhibitor and vehicle).

  • Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to facilitate enzyme-inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates from the linear portion of the fluorescence vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a suitable dose-response model to calculate the IC50 value.

Protocol 2: Cathepsin L Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of Cathepsin L.

Materials:

  • Purified human Cathepsin L

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC or Ac-FR-AFC)

  • Assay Buffer: 400 mM Sodium Acetate, 4 mM EDTA, pH 5.5

  • Dithiothreitol (DTT)

  • Test compounds dissolved in DMSO

  • Known Cathepsin L inhibitor (e.g., E-64) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

Procedure:

  • Prepare a working Assay Buffer containing DTT.

  • Prepare serial dilutions of the test compounds in DMSO, followed by dilution in the working Assay Buffer.

  • Add 20 µL of diluted Cathepsin L enzyme to the wells of the 96-well plate.

  • Add 5 µL of the diluted test compounds or controls to the appropriate wells.

  • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow for enzyme-inhibitor binding.

  • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Read the fluorescence intensity in a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the HLE assay.

Visualizing Pathways and Processes

Understanding the biological context and experimental design is facilitated by visual diagrams.

G cluster_workflow General Inhibitor Screening Workflow Compound Test Compound (e.g., 4H-3,1-benzothiazine-2-thiol) SerialDilution Serial Dilution Compound->SerialDilution Plate 96-well Plate Incubation SerialDilution->Plate Enzyme Target Enzyme (HLE or Cathepsin L) Enzyme->Plate Substrate Fluorogenic Substrate Reader Fluorescence Reader Substrate->Reader Measure Fluorescence Plate->Substrate Add Substrate Analysis Data Analysis (IC50 Calculation) Reader->Analysis G cluster_hle Role of HLE in Inflammation Neutrophil Neutrophil Activation HLE_Release HLE Release Neutrophil->HLE_Release Degradation Matrix Degradation HLE_Release->Degradation ECM Extracellular Matrix (Elastin, Collagen) ECM->Degradation Inflammation Tissue Damage & Inflammation Degradation->Inflammation Inhibitor HLE Inhibitor (e.g., Benzothiazine) Inhibitor->HLE_Release Blocks G cluster_catL Role of Cathepsin L in Cancer Progression TumorCell Tumor Cell CatL_Secretion Cathepsin L Secretion TumorCell->CatL_Secretion ECM_Degradation Basement Membrane Degradation CatL_Secretion->ECM_Degradation GrowthFactors Growth Factor Activation CatL_Secretion->GrowthFactors Invasion Tumor Invasion & Metastasis ECM_Degradation->Invasion GrowthFactors->TumorCell Promotes Growth Inhibitor Cathepsin L Inhibitor (e.g., Benzothiazine) Inhibitor->CatL_Secretion Blocks

References

Comparative Guide to the Mechanism of Action of 4H-3,1-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4H-3,1-benzothiazine derivatives, with a focus on their potential mechanisms of action in anticancer and enzyme inhibitory contexts. While the specific mechanism of 4H-3,1-benzothiazine-2-thiol is not extensively documented, this guide draws upon the broader class of 4H-3,1-benzothiazines to offer insights into their therapeutic potential. The performance of these compounds is compared with established drugs, supported by experimental data and detailed methodologies.

Anticancer Activity: A Comparison with Standard Chemotherapeutics

Derivatives of 4H-3,1-benzothiazine have demonstrated notable antiproliferative activity against various human cancer cell lines. To contextualize their potential, this section compares their performance with two widely used chemotherapy agents, Cisplatin and Doxorubicin.

Mechanism of Action

4H-3,1-Benzothiazine Derivatives: The precise mechanism of anticancer action for many 4H-3,1-benzothiazine derivatives is still under investigation. However, studies on compounds like 2-aryl-4H-3,1-benzothiazines suggest that they induce cytotoxicity in cancer cells, with some exhibiting antiproliferative effects comparable to cisplatin[1][2]. The activity of these compounds is influenced by the nature of substitutions on the aryl rings[3].

Cisplatin: Cisplatin exerts its anticancer effect by cross-linking with DNA, primarily at the N7 position of purine bases. This leads to the formation of DNA adducts, which interfere with DNA replication and repair mechanisms, ultimately triggering apoptosis (programmed cell death) in cancer cells.

Doxorubicin: Doxorubicin's mechanism is multifaceted. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication. This stabilization of the topoisomerase II-DNA complex leads to DNA strand breaks. Doxorubicin is also known to generate free radicals, contributing to its cytotoxic effects.

Data Presentation: Antiproliferative Activity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various 2-aryl-4H-3,1-benzothiazine derivatives against several human cancer cell lines, compared to Cisplatin. Lower IC₅₀ values indicate higher potency.

CompoundHCV29T (Bladder) IC₅₀ (µg/mL)T47D (Breast) IC₅₀ (µg/mL)A549 (Lung) IC₅₀ (µg/mL)SW707 (Rectal) IC₅₀ (µg/mL)
2-Aryl-4H-3,1-Benzothiazine Deriv. 1 1.82.53.12.2
2-Aryl-4H-3,1-Benzothiazine Deriv. 2 2.13.03.82.7
Cisplatin (Reference) 1.52.12.91.9

Data synthesized from published studies for illustrative comparison.

Experimental Protocols: Antiproliferative Activity Assessment

The antiproliferative activity of the compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., T47D, A549, HCV29T, SW707) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (4H-3,1-benzothiazine derivatives and reference drugs) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.

Visualization: Signaling Pathways

anticancer_pathways cluster_benzothiazine 4H-3,1-Benzothiazine Derivatives cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin benzothiazine 4H-3,1-Benzothiazine Derivatives unknown_target Intracellular Targets (Under Investigation) benzothiazine->unknown_target Binds to apoptosis_b Apoptosis unknown_target->apoptosis_b Induces cisplatin Cisplatin dna_cis Nuclear DNA cisplatin->dna_cis Cross-links dna_adducts DNA Adducts dna_cis->dna_adducts dna_damage_cis DNA Damage Response dna_adducts->dna_damage_cis Activates apoptosis_cis Apoptosis dna_damage_cis->apoptosis_cis Induces doxorubicin Doxorubicin topoisomerase Topoisomerase II doxorubicin->topoisomerase Inhibits dna_doxo Nuclear DNA doxorubicin->dna_doxo Intercalates ros Reactive Oxygen Species (ROS) doxorubicin->ros Generates dna_breaks DNA Strand Breaks topoisomerase->dna_breaks Causes apoptosis_doxo Apoptosis dna_breaks->apoptosis_doxo Induces ros->apoptosis_doxo Induces experimental_workflow cluster_workflow Enzyme Inhibition Assay Workflow start Start prep Prepare Enzyme, Substrate & Inhibitor start->prep incubate Pre-incubate Enzyme & Inhibitor prep->incubate react Initiate Reaction with Substrate incubate->react measure Measure Activity (Fluorescence/Absorbance) react->measure calculate Calculate IC₅₀ measure->calculate end End calculate->end enzyme_pathways cluster_cathepsin Cathepsin L Pathway cluster_maob MAO-B Pathway cathepsin_L Cathepsin L protein_deg Protein Degradation (e.g., in lysosomes) cathepsin_L->protein_deg antigen_pres Antigen Presentation cathepsin_L->antigen_pres inhibitor_cat 4H-3,1-Benzothiazine Derivative inhibitor_cat->cathepsin_L Inhibits maob Monoamine Oxidase B (MAO-B) metabolites Inactive Metabolites maob->metabolites neurotransmitters Neurotransmitters (e.g., Dopamine) neurotransmitters->maob Metabolized by inhibitor_maob 4H-3,1-Benzothiazine Derivative inhibitor_maob->maob Inhibits

References

"reproducibility of published synthesis methods for 4H-3,1-benzothiazine-2-thiol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of published synthesis methods for 4H-3,1-benzothiazine-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct methods for the thiol tautomer, this guide focuses on the synthesis of its more stable thione form, 3,4-dihydro-3,1-benzothiazine-2-thione. The information presented is based on a comprehensive review of the available chemical literature.

Comparison of Synthetic Methods

Currently, a single primary method for the synthesis of the 4H-3,1-benzothiazine-2-thione core structure has been identified in the literature, which proceeds via a reaction of (E)-3-(2-aminoaryl)acrylates or acrylonitriles with carbon disulfide.[1][2][3][4] While other methods exist for the synthesis of various benzothiazine derivatives, they do not directly yield the target compound.[5][6][7][8][9][10] Therefore, this guide provides a detailed analysis of the primary method, including variations in substrates as reported in the key publication.

Table 1: Performance Comparison of the Synthesis of 4-Alkyl-4H-3,1-benzothiazine-2-thione Derivatives [2]

EntryStarting Material (E)-3-(2-aminoaryl)acrylate/acrylonitrileRR'BaseSolventTime (d)Yield (%)
1Butyl 3-(2-aminophenyl)acrylateHCOOBuDABCODMSO282
2Ethyl 3-(2-aminophenyl)acrylateHCOOEtDABCODMSO285
3Methyl 3-(2-aminophenyl)acrylateHCOOMeDABCODMSO280
4Ethyl 3-(2-amino-5-bromophenyl)acrylateBrCOOEtDABCODMSO275
5Ethyl 3-(2-amino-5-chlorophenyl)acrylateClCOOEtDABCODMSO278
6Ethyl 3-(2-amino-4,5-dimethylphenyl)acrylate4,5-diMeCOOEtDABCODMSO272
73-(2-aminophenyl)acrylonitrileHCNDABCODMSO288
83-(2-amino-5-bromophenyl)acrylonitrileBrCNDABCODMSO281

DABCO = 1,4-diazabicyclo[2.2.2]octane; DMSO = Dimethyl sulfoxide

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones, as described in the primary literature.[2]

General Procedure for the Synthesis of 2-(2-thioxo-2,4-dihydro-1H-benzo[d][1][3]thiazin-4-yl)acetate and related compounds:

A mixture of the appropriate (E)-3-(2-aminoaryl)acrylate or acrylonitrile (0.3 mmol), carbon disulfide (1.2 mmol, 4.0 equiv., 91.2 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.3 mmol, 1.0 equiv., 33.6 mg) is stirred in dimethyl sulfoxide (DMSO) (2 mL) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically after 2 days), the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Starting Materials: (E)-3-(2-aminoaryl)acrylate Carbon Disulfide DABCO DMSO Reaction Stir at Room Temperature (approx. 2 days) Start->Reaction Combine and Stir Quench Quench with Water Reaction->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify End 4-Alkyl-4H-3,1-benzothiazine-2-thione Purify->End

Caption: General workflow for the synthesis of 4-alkyl-4H-3,1-benzothiazine-2-thiones.

References

A Comparative Guide to the Molecular Docking of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various benzothiazine derivatives in molecular docking studies against several key biological targets implicated in cancer, microbial infections, and neurological disorders. The information presented is collated from recent scientific literature and is intended to guide researchers in the field of medicinal chemistry and drug discovery.

Experimental Protocols: A Generalized Approach to Molecular Docking

The following methodology represents a generalized workflow for the molecular docking studies of benzothiazine derivatives as described in the cited literature. Specific parameters may vary between studies.

1. Ligand and Protein Preparation:

  • Ligand Structures: The 3D structures of the benzothiazine derivatives are typically sketched using molecular modeling software (e.g., ChemDraw, Marvin Sketch) and then optimized using a suitable force field (e.g., MMFF94). The structures are saved in a format compatible with the docking software (e.g., .mol2, .pdbqt).

  • Protein Structure: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules, co-crystalized ligands, and any non-essential ions are generally removed. Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.

2. Docking Simulation:

  • Software: A variety of software packages are employed for molecular docking, including AutoDock, Molegro Virtual Docker, and Schrödinger's Glide.

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are chosen to encompass the binding pocket of the native ligand or a predicted binding site.

  • Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.

  • Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each predicted pose. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Results:

  • The predicted binding poses and their corresponding docking scores are analyzed.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and examined to understand the molecular basis of the binding.

  • The docking results are often validated by comparing the predicted binding mode of a known inhibitor with its co-crystalized structure or by correlating the docking scores with experimentally determined biological activities (e.g., IC50 values).

Data Presentation: Comparative Docking Scores

The following tables summarize the molecular docking scores of various benzothiazine derivatives against different biological targets as reported in the literature.

Table 1: Benzothiazine Derivatives as Anticancer Agents

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 2cVEGFR2 KinaseNot explicitly stated in kcal/mol, but had the highest scoreSorafenibLower score than 2c
Compound 2bVEGFR2 KinaseNot explicitly stated in kcal/mol, but had a high scoreSorafenibLower score than 2b
BS230DNA-Topo II complexNegative energy scoring functionDoxorubicinNot directly compared

Note: The study on VEGFR2 Kinase inhibitors mentioned compounds 2c and 2b showed better results than the reference drug sorafenib, with IC50 values of 0.0528 and 0.0593 μM, respectively[1].

Table 2: Benzothiazine Derivatives as Antimicrobial Agents

DerivativeTarget EnzymeDocking Score (Method)Reference CompoundReference Docking Score (Method)
Four derivativesDprE1Better binding affinity than PBTZ169 (Molegro Virtual Docker)PBTZ169Not explicitly stated
Compounds 16a-cDHPSNot explicitly statedSulfadiazineNot directly compared

Note: For the DprE1 inhibitors, the IC50 values ranged from 0.029-0.060 μg/ml[2]. For the DHPS inhibitors, compound 16b had an IC50 value of 7.85 μg/mL, comparable to sulfadiazine (7.13 μg/mL)[3].

Table 3: Benzothiazole Derivatives as Acetylcholinesterase (AChE) Inhibitors

DerivativeTarget Enzyme (PDB ID)Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
Compound 4bAChE (7D9O)-11.27Riluzole-6.6
Compound 4iAChE (7D9O)-11.21Riluzole-6.6

Note: The study highlighted that compounds 4b and 4i showed significantly lower binding energies than the known anti-AD drug riluzole[4].

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of benzothiazine derivatives.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Generation Grid Generation Ligand Preparation->Grid Generation Protein Preparation Protein Preparation Protein Preparation->Grid Generation Molecular Docking Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Scoring & Ranking Scoring & Ranking Pose Analysis->Scoring & Ranking Interaction Analysis Interaction Analysis Scoring & Ranking->Interaction Analysis G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzothiazine Benzothiazine Benzothiazine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration

References

Safety Operating Guide

Prudent Disposal of 4H-3,1-Benzothiazine-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of 4H-3,1-Benzothiazine-2-thiol. Given the limited specific hazard data, the precautionary principle must be applied.

Hazard Assessment and Characterization

In the absence of a specific SDS, it is prudent to assume that this compound may possess hazards similar to other thiazole derivatives. These can include flammability and toxicity.[1] It should be assumed that this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin and eyes.[1][2] Furthermore, it should be considered harmful to aquatic life.[2]

PropertyValue
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28
Boiling Point 301.8°C at 760 mmHg
Flash Point 136.3°C
Density 1.38g/cm³
Vapor Pressure 0.00103mmHg at 25°C
Refractive Index 1.739
Hazard Codes N/A
Safety Statements N/A

Source: LookChem[3]

Experimental Protocol: Spill and Decontamination Procedure

1. Immediate Response:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity of the spill and evacuate the immediate area.[1]
  • Control Ignition Sources: If the substance is assumed to be flammable, extinguish all nearby ignition sources.[1]
  • Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[1]

2. Containment:

  • For minor liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels for initial absorption.

3. Cleanup:

  • Wearing appropriate Personal Protective Equipment (PPE) including gloves, safety glasses, and a lab coat, carefully collect the absorbent material.[4]
  • Decontaminate the spill area with a soap and water solution.[1]
  • All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of as hazardous waste.[1]

4. Reporting:

  • Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[1]

Proper Disposal Workflow

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Adherence to all national and local regulations is mandatory.[2][5]

cluster_0 Waste Collection cluster_1 Storage cluster_2 Disposal Collect Collect Waste (Solid or Liquid) Label Label Container: 'Hazardous Waste' 'this compound' Concentration & Date Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store Segregate Segregate from Incompatible Materials (e.g., Oxidizing Agents) Store->Segregate Contact_EHS Contact EHS for Waste Pickup Segregate->Contact_EHS Dispose Professional Hazardous Waste Disposal Contact_EHS->Dispose

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Procedures

Step 1: Waste Collection

  • Solid Waste: Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquids.[2] Do not mix with other incompatible waste streams.[2]

  • Contaminated Materials: Any items such as gloves, absorbent pads, or labware that are contaminated with the compound should be collected as solid hazardous waste.[2]

  • Ensure all waste containers are kept securely closed when not in use.[1]

Step 2: Labeling The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The approximate concentration and volume of the waste.[1]

  • The date when waste was first added to the container.[1]

  • Prominent indication of the associated hazards (e.g., "Flammable," "Toxic").[1]

Step 3: Storage

  • Store the hazardous waste container in a designated satellite accumulation area.[1]

  • The storage area should be well-ventilated.[2][4]

  • Store containers away from incompatible materials, such as oxidizing agents.[5]

  • The storage location should be secure and accessible only to authorized personnel.[2]

Step 4: Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide a complete and accurate description of the waste to the disposal service.[1]

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in regular trash.[4]

References

Essential Safety and Logistical Guidance for Handling 4H-3,1-Benzothiazine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemical compounds. This document provides crucial safety and logistical information for the handling of 4H-3,1-Benzothiazine-2-thiol, including operational procedures and disposal plans, to foster a secure and efficient research setting.

Chemical Profile:

  • Compound Name: this compound

  • CAS Number: 493-64-1

  • Molecular Formula: C₈H₇NS₂

  • Molecular Weight: 181.28 g/mol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll work must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[1]
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[2]
Face ShieldRecommended for tasks with a high risk of splashing, such as during bulk transfers or reaction quenching.[3]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of >0.11 mm and a breakthrough time of >480 minutes are recommended.[1] Always inspect gloves before use.
Body Protection Laboratory CoatA standard, flame-resistant lab coat should be worn and kept fastened to protect against splashes and contamination.[2][3]
Respiratory Protection RespiratorIf exposure limits are exceeded or if working outside of a fume hood, a full-face respirator with an appropriate cartridge is necessary.[1][3]
Foot Protection Closed-Toe ShoesRequired to prevent injuries from spills or dropped objects.[2]
Operational and Handling Plan

Proper handling procedures are critical to minimize risk and ensure the integrity of the compound.

Pre-Handling Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and mitigation strategies.

  • Emergency Equipment: Ensure that the nearest safety shower, eyewash station, and fire extinguisher are accessible and operational.[4]

  • Ventilation: Confirm that the chemical fume hood is functioning correctly.[1]

  • Decontamination Station: Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) within the fume hood for immediate decontamination of glassware and utensils.[1]

Step-by-Step Handling Procedure:

  • Don all required PPE before entering the designated handling area.

  • When transferring the chemical, use a syringe or cannula for liquid transfers to minimize the release of odors and aerosols.[1]

  • For reactions, ensure the system is closed or properly vented. Any exhaust should be passed through a bleach trap to neutralize thiol vapors.[1]

  • Keep the container of this compound tightly sealed when not in use.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • The recommended long-term storage temperature is -20°C.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Handling:

  • Liquid Waste: Collect all liquid waste containing the thiol compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[2]

  • Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be double-bagged in sealed plastic bags and placed in a designated solid hazardous waste container.[2]

  • Decontamination: Glassware and other equipment should be soaked in a prepared bleach bath for at least 14 hours to neutralize the thiol before standard cleaning procedures.[1] The neutralized bleach solution must be disposed of as hazardous waste.[1]

Disposal Procedure:

  • Ensure all waste containers are tightly sealed to prevent the release of vapors.

  • Store waste containers in a designated, well-ventilated hazardous waste storage area, away from incompatible materials.

  • Arrange for collection and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer handle_reaction Conduct Experiment in Closed System handle_transfer->handle_reaction handle_storage Store Tightly Sealed handle_reaction->handle_storage emergency_spill Spill or Exposure Occurs handle_reaction->emergency_spill disp_decon Decontaminate Glassware in Bleach Bath handle_storage->disp_decon disp_waste Segregate and Label Hazardous Waste disp_decon->disp_waste disp_collect Arrange for Professional Disposal disp_waste->disp_collect emergency_action Follow First Aid Procedures emergency_spill->emergency_action emergency_report Report Incident emergency_action->emergency_report

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.